Product packaging for LY2874455(Cat. No.:CAS No. 1254473-64-7)

LY2874455

Cat. No.: B612011
CAS No.: 1254473-64-7
M. Wt: 444.3 g/mol
InChI Key: GKJCVYLDJWTWQU-CXLRFSCWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LY2874455 has been used in trials studying the treatment of Advanced Cancer.
Pan-FGFR Inhibitor this compound is an orally bioavailable pan-inhibitor of fibroblast growth factor receptor (FGFR) family proteins, with potential antineoplastic activity. Upon oral administration, FGFR inhibitor this compound binds to and inhibits FGFR subtypes 1 (FGFR1), 2 (FGFR2), 3 (FGFR3) and 4 (FGFR4), which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits both tumor angiogenesis and proliferation of FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, cell survival and angiogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19Cl2N5O2 B612011 LY2874455 CAS No. 1254473-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJCVYLDJWTWQU-CXLRFSCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154776
Record name LY-2874455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254473-64-7
Record name LY-2874455
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2874455
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2874455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2874455
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY2874455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human malignancies, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, impact on downstream signaling pathways, and preclinical efficacy.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of all four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] The binding of fibroblast growth factors (FGFs) to their respective FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and angiogenesis.[1][4]

This compound is classified as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain in its active "DFG-in" conformation.[5][6] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates.[5] The crystal structure of this compound in complex with FGFR4 reveals extensive interactions, including three hydrogen bonds and numerous van der Waals contacts, which contribute to its high binding affinity and potent inhibitory activity across all FGFR isoforms.[5][6]

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and target engagement values.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nmol/L)
FGFR12.8[1][7]
FGFR22.6[1][7]
FGFR36.4[1][7]
FGFR46.0[1][7]
VEGFR27.0[7]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineTarget Pathway InhibitionIC50 (nmol/L)
HUVECsFGF2-induced Erk Phosphorylation0.3[1]
RT-112FGF9-induced Erk Phosphorylation0.8[1]
SNU-16FGFR2 Phosphorylation0.8[1][8]
KATO-IIIFGFR2 Phosphorylation1.5[1][8]
SNU-16FRS2 Phosphorylation0.8[1][8]
KATO-IIIFRS2 Phosphorylation1.5[1][8]

Table 3: In Vivo Target Engagement of this compound

AssayMetricValue (mg/kg)
Mouse Heart IVTI (FGF-induced Erk Phosphorylation)TED501.3[7]
Mouse Heart IVTI (FGF-induced Erk Phosphorylation)TED903.2[7]
Rat Heart IVTITED500.39[1]

Downstream Signaling Pathways

The inhibition of FGFR by this compound leads to the suppression of key downstream signaling pathways integral to tumor growth and survival. The primary pathway affected is the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.[4] Upon FGFR activation, the docking protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is phosphorylated, leading to the recruitment of the Grb2/Sos1 complex and subsequent activation of the MAPK cascade.[1] this compound effectively blocks the phosphorylation of both FGFR and FRS2, resulting in the potent inhibition of Erk phosphorylation.[1][8]

The Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is involved in cell survival and motility, is also modulated by FGFR signaling.[4][9] While the direct impact of this compound on AKT phosphorylation can be context-dependent, the overall inhibition of FGFR signaling contributes to anti-proliferative and pro-apoptotic effects.[9]

FGF_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates Angiogenesis Angiogenesis FGFR->Angiogenesis This compound This compound This compound->FGFR Inhibits Grb2_Sos1 Grb2/Sos1 FRS2->Grb2_Sos1 Recruits RAS RAS Grb2_Sos1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by this compound.

Experimental Protocols

A summary of key experimental methodologies used to characterize the mechanism of action of this compound is provided below.

Biochemical Filter-Binding Assay for FGFR Kinase Activity

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by FGFR.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi 33P-ATP, 10 mM MnCl2, 150 mM NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1) as a substrate, and a specified amount of recombinant FGFR1, FGFR3, or FGFR4 protein.[7]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.[7]

  • Termination: The reaction is terminated by the addition of 10% H3PO4.[7]

  • Detection: The phosphorylated substrate is captured on a filter, and the amount of incorporated 33P is quantified using a scintillation counter to determine the level of kinase inhibition.

Filter_Binding_Assay Biochemical Filter-Binding Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (FGFR, Substrate, ATP, this compound) Start->Prepare_Mixture Incubate Incubate at RT (30 min) Prepare_Mixture->Incubate Terminate Terminate Reaction (10% H3PO4) Incubate->Terminate Filter Capture on Filter Terminate->Filter Quantify Quantify 33P (Scintillation Counting) Filter->Quantify End End Quantify->End

Caption: Workflow for the FGFR biochemical filter-binding assay.

In Vivo Tumor Xenograft Models

These models are used to assess the anti-tumor efficacy of this compound in a living organism.

  • Cell Line Implantation: Human cancer cell lines with known FGFR alterations (e.g., SNU-16, RT-112, OPM-2) are subcutaneously implanted into immunodeficient mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily, at various doses (e.g., 1, 3, 10 mg/kg).[1][9]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or ELISA to measure the levels of phosphorylated FGFR and downstream signaling proteins like p-FRS2 and p-ERK to confirm target engagement.[1][9]

Mechanisms of Resistance

While this compound is a potent inhibitor, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

  • Gatekeeper Mutations: Mutations in the "gatekeeper" residue of the FGFR kinase domain (e.g., V561M in FGFR1, V565I in FGFR2, V555M in FGFR3, and V550L/M in FGFR4) can sterically hinder the binding of some FGFR inhibitors.[10][11][12] However, studies have shown that this compound can effectively inhibit some gatekeeper mutants, such as FGFR4 V550L, due to its unique binding mode that avoids clashes with the mutated residue.[11][13]

  • Bypass Signaling: Upregulation of alternative signaling pathways, such as the EGFR pathway, can compensate for the inhibition of FGFR signaling and promote cell survival.[10][14]

  • Novel Fusions: A novel FGFR2-ACSL5 fusion protein has been identified as a mechanism of acquired resistance in a patient with FGFR2-amplified gastric cancer who initially responded to this compound.[14]

Resistance_Mechanisms Mechanisms of Acquired Resistance to this compound This compound This compound FGFR_Inhibition FGFR Inhibition This compound->FGFR_Inhibition Resistance Acquired Resistance FGFR_Inhibition->Resistance Gatekeeper Gatekeeper Mutations (e.g., V550L in FGFR4) Resistance->Gatekeeper Bypass Bypass Signaling (e.g., EGFR activation) Resistance->Bypass Fusion Novel Fusions (e.g., FGFR2-ACSL5) Resistance->Fusion

Caption: Overview of resistance mechanisms to this compound.

This compound is a potent pan-FGFR inhibitor that demonstrates significant anti-tumor activity in preclinical models driven by aberrant FGFR signaling. Its mechanism of action is centered on the direct inhibition of the FGFR kinase domain, leading to the suppression of critical downstream pathways involved in cell proliferation and survival. While acquired resistance can occur through various mechanisms, the robust preclinical data for this compound underscores the therapeutic potential of targeting the FGFR pathway in appropriately selected patient populations. Further clinical investigation is warranted to fully elucidate its efficacy and role in the treatment of FGFR-driven cancers.[15]

References

The Molecular Target of LY2874455: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2874455 is a potent and selective, orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] This document provides a detailed overview of the molecular target of this compound, its mechanism of action, and its effects on downstream signaling pathways. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Primary Molecular Target: Pan-FGFR Inhibition

This compound is characterized as a pan-FGFR inhibitor, demonstrating potent activity against all four members of the fibroblast growth factor receptor family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][5][6] Aberrant FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in various malignancies, making it a critical therapeutic target.[1][7] this compound binds to the ATP-binding site within the kinase domain of the FGFRs, effectively blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1]

While this compound is a dominant FGFR inhibitor, it also exhibits activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit with lower potency compared to its effects on the FGFR family.[1][6] This selectivity for FGFRs over VEGFR2 is a key characteristic, potentially leading to a more favorable side-effect profile, particularly concerning toxicities commonly associated with VEGFR2 inhibition, such as hypertension.[1]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key in vitro and in vivo potency metrics.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
FGFR1Biochemical2.8[2][5][6]
FGFR2Biochemical2.6[2][5][6]
FGFR3Biochemical6.4[2][5][6]
FGFR4Biochemical6.0[2][5][6]
VEGFR2Biochemical7.0[6]
p-Erk (FGF2-induced, HUVEC cells)Cellular0.3 - 0.8[1][5]
p-Erk (FGF9-induced, RT-112 cells)Cellular0.3 - 0.8[1][5]
p-FGFR2 (SNU-16 cells)Cellular0.8[1][5]
p-FGFR2 (KATO-III cells)Cellular1.5[1][5]
p-FRS2 (SNU-16 cells)Cellular0.8[1][5]
p-FRS2 (KATO-III cells)Cellular1.5[1][5]

Table 2: In Vivo Target Inhibition of this compound in Mice

ParameterAssayValue (mg/kg)
TED50 (p-Erk inhibition)IVTI1.3[1][6]
TED90 (p-Erk inhibition)IVTI3.2[1][6]

IC50: Half-maximal inhibitory concentration; TED50/90: Dose required for 50%/90% target enzyme inhibition in vivo; IVTI: In Vivo Target Inhibition.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the FGF-FGFR signaling axis. The binding of FGF ligands to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of downstream signaling molecules, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[1][2] Phosphorylated FRS2 acts as a docking site for the GRB2/SOS1 complex, which in turn activates the Ras-Raf-MEK-Erk (MAPK) pathway, a critical regulator of cell proliferation and survival.[1]

By inhibiting FGFR phosphorylation, this compound effectively blocks the initial step in this cascade, leading to a dose-dependent reduction in the phosphorylation of both FRS2 and Erk.[1][5] This inhibition of downstream signaling ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR activation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation GRB2_SOS1 GRB2/SOS1 FRS2->GRB2_SOS1 Recruitment Ras Ras GRB2_SOS1->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation This compound This compound This compound->FGFR:f2 Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assays (Filter-binding)

This assay quantifies the ability of this compound to inhibit the kinase activity of purified FGFR enzymes.

  • Reaction Mixture:

    • 8 mM Tris-HCl (pH 7.5)

    • 10 mmol/L HEPES

    • 5 mM Dithiothreitol

    • 10 µM ATP

    • 0.5 µCi ³³P-ATP

    • 10 mM MnCl₂

    • 150 mM NaCl

    • 0.01% Triton X-100

    • 4% Dimethyl sulfoxide (DMSO)

    • 0.05 mg/mL poly(Glu:Tyr) (4:1) as substrate

    • Purified FGFR1 (7.5 ng), FGFR3 (7.5 ng), or FGFR4 (16 ng) enzyme

    • Varying concentrations of this compound

  • Procedure:

    • Combine all reaction components.

    • Incubate at room temperature for 30 minutes.

    • Terminate the reaction by adding 10% H₃PO₄.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ³³P-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assays (Western Blot and ELISA)

These assays measure the inhibition of FGFR signaling in a cellular context.

  • Cell Lines:

    • HUVEC (expresses FGFR1)

    • RT-112 (expresses FGFR3)

    • SNU-16 and KATO-III (gastric cancer cell lines with FGFR2 amplification)

  • Procedure:

    • Culture cells to sub-confluency in appropriate growth media.

    • Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a specific FGF ligand (e.g., FGF2 or FGF9) for a short period (e.g., 15-30 minutes), except for cell lines with constitutive FGFR activation.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Analyze the levels of phosphorylated and total proteins (p-FGFR, p-FRS2, p-Erk, total FGFR, total FRS2, total Erk) using either Western blotting with specific antibodies or quantitative sandwich ELISA kits.

    • Quantify band intensities (for Western blot) or absorbance values (for ELISA) and normalize to a loading control (e.g., β-actin or GAPDH) or total protein levels.

    • Calculate cellular IC50 values.

Experimental_Workflow_Cellular_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation LY2874455_Treatment This compound Treatment Serum_Starvation->LY2874455_Treatment FGF_Stimulation FGF Stimulation (if required) LY2874455_Treatment->FGF_Stimulation Cell_Lysis Cell Lysis FGF_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot ELISA ELISA Protein_Quantification->ELISA Data_Analysis Data Analysis & IC50 Calculation Western_Blot->Data_Analysis ELISA->Data_Analysis

Figure 2: General workflow for cellular phosphorylation assays.
In Vivo Target Inhibition (IVTI) Studies

These studies assess the ability of this compound to inhibit FGFR signaling in a living organism.

  • Animal Model:

    • Typically, mice or rats.

  • Procedure:

    • Administer this compound orally at various doses to cohorts of animals.

    • At a specified time point after dosing, inject the animals with an FGF ligand (e.g., FGF2) intravenously to induce a rapid and synchronous activation of FGFR signaling in target tissues (e.g., heart).

    • A few minutes after FGF injection, euthanize the animals and collect the target tissues.

    • Homogenize the tissues and prepare lysates.

    • Analyze the levels of phosphorylated Erk (or another relevant downstream marker) using methods described in section 4.2.

    • Determine the dose-response relationship and calculate the TED50 and TED90 values.

    • For pharmacokinetic/pharmacodynamic (PK/PD) analysis, plasma concentrations of this compound are measured at the time of tissue collection and correlated with the level of target inhibition.

Conclusion

This compound is a well-characterized, potent, and selective pan-FGFR inhibitor. Its primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4. By inhibiting the kinase activity of these receptors, this compound effectively abrogates downstream signaling through pathways such as the FRS2-MAPK cascade. This mechanism of action translates to a broad spectrum of anti-tumor activity in preclinical models of cancers with dysregulated FGFR signaling. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of FGFR-targeted cancer therapy.

References

LY2874455: A Technical Guide to its Pan-FGFR Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human cancers, including gastric, bladder, lung, and multiple myeloma.[2] By targeting FGFRs 1, 2, 3, and 4, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, demonstrating broad-spectrum anti-tumor activity in preclinical models.[2] This technical guide provides a comprehensive overview of the preclinical activity of this compound, detailing its inhibitory profile, mechanism of action, and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[3] The primary downstream effector of FGFR is the Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which, upon phosphorylation, recruits adaptor proteins like Grb2 and Sos1.[2] This assembly activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade for cell proliferation. By inhibiting the initial FGFR phosphorylation event, this compound effectively blocks this entire signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation Grb2_Sos1 Grb2/Sos1 FRS2->Grb2_Sos1 Recruitment RAS RAS Grb2_Sos1->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotion This compound This compound This compound->FGFR Inhibition

FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition
TargetIC₅₀ (nM)
FGFR12.8
FGFR22.6
FGFR36.4
FGFR46.0
VEGFR27.0
Table 2: Cellular Activity - Inhibition of Phosphorylation
Cell LineTarget PhosphorylationIC₅₀ (nM)
HUVEC & RT-112p-Erk (FGF2/FGF9 induced)0.3 - 0.8[2]
SNU-16p-FGFR20.8[4]
KATO-IIIp-FGFR21.5[4]
SNU-16p-FRS20.8[4]
KATO-IIIp-FRS21.5[4]
Table 3: Cellular Activity - Antiproliferative Effects
Cell LineIC₅₀ (nM)
KMS-110.57[4]
OPM-21.0[4]
L-36360.4[4]
U266290.7[4]

In Vivo Antitumor Activity

This compound has demonstrated robust, dose-dependent inhibition of tumor growth in various xenograft models. Oral administration of this compound led to significant tumor regression in models representing gastric cancer (SNU-16), bladder cancer (RT-112), and multiple myeloma (OPM-2).[2] In a mouse heart in vivo target inhibition assay, this compound demonstrated a potent inhibition of FGF-induced Erk phosphorylation with an estimated TED₅₀ of 1.3 mg/kg.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical FGFR Kinase Inhibition Assay (Filter-Binding Assay)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by FGFR enzymes.

  • Reaction Mixture:

    • 8 mM Tris-HCl (pH 7.5)

    • 10 mmol/L HEPES

    • 5 mM Dithiothreitol (DTT)

    • 10 µM ATP

    • 0.5 µCi ³³P-ATP

    • 10 mM MnCl₂

    • 150 mM NaCl

    • 0.01% Triton X-100

    • 4% Dimethyl Sulfoxide (DMSO)

    • 0.05 mg/mL Poly(Glu:Tyr) (4:1) as substrate

    • Recombinant FGFR1, FGFR3, or FGFR4 enzyme (7.5 ng for FGFR1 and FGFR3, 16 ng for FGFR4)

    • Varying concentrations of this compound or DMSO vehicle control.

  • Procedure:

    • Combine all reaction components in a 96-well plate.

    • Incubate the reaction mixture at room temperature for 30 minutes.

    • Terminate the reaction by adding 10% H₃PO₄.

    • Transfer the reaction mixtures to a 96-well filter plate.

    • Wash the filter plate three times with 0.5% H₃PO₄.

    • Air-dry the plate.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate IC₅₀ values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mixture (Enzyme, Substrate, ATP, this compound) B Incubate (Room Temp, 30 min) A->B C Terminate Reaction (10% H3PO4) B->C D Filter & Wash C->D E Measure Radioactivity D->E F Calculate IC50 E->F

Workflow for the FGFR kinase inhibition filter-binding assay.
Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., KMS-11, OPM-2, SNU-16, KATO-III)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum

    • 96-well plates

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of culture medium.

    • Allow cells to attach and grow for 6-24 hours.

    • Treat the cells with various concentrations of this compound or DMSO vehicle control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 3 days.

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2 hours with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ values.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model:

    • Female athymic nude mice.

  • Tumor Implantation:

    • Culture human cancer cell lines (e.g., SNU-16, RT-112, OPM-2) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth until tumors reach a palpable size (e.g., approximately 150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound orally (p.o.) via gavage at specified doses (e.g., 1.5 mg/kg and 3 mg/kg) and schedules (e.g., twice daily).[5]

    • Administer the vehicle control to the control group.

    • Continue treatment for a predetermined period (e.g., 14-21 days).[2]

  • Efficacy Assessment:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Western Blotting for Phosphorylated Proteins (p-FGFR, p-FRS2, p-Erk)

This technique is used to detect the levels of specific phosphorylated proteins in cell or tumor lysates, providing a measure of target engagement by this compound.

  • Sample Preparation:

    • For in vitro studies, treat cultured cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For in vivo studies, excise tumors from treated and control animals, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FGFR, anti-p-FRS2, or anti-p-Erk) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.

Western_Blot_Workflow A Sample Preparation (Lysis & Quantitation) B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking (5% BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G

General workflow for Western blotting of phosphorylated proteins.

Conclusion

This compound is a potent pan-FGFR inhibitor with significant anti-tumor activity across a range of preclinical cancer models. Its ability to effectively block the FGFR signaling cascade, as demonstrated by both biochemical and cellular assays, translates into robust in vivo efficacy. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other FGFR-targeted therapies. Further clinical evaluation is warranted to determine the full therapeutic potential of this compound in patients with FGFR-driven malignancies.[6]

References

The Core Downstream Signaling Effects of LY2874455: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of LY2874455, a potent, orally bioavailable, pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Understanding the molecular mechanism of action and its impact on cellular signaling is critical for the rational design of clinical trials and the identification of patient populations most likely to respond to this targeted therapy.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high-affinity binding to the ATP-binding cleft of the kinase domains of FGFRs.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human malignancies, including gastric, bladder, lung cancers, and multiple myeloma.[2] By inhibiting the kinase activity of FGFRs, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][3] This document summarizes the key quantitative data, experimental methodologies, and signaling pathways affected by this compound.

Mechanism of Action

This compound is classified as a pan-FGFR inhibitor, demonstrating potent and similar activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[2][4] The binding of fibroblast growth factors (FGFs) to their cognate FGFRs induces receptor dimerization and the subsequent activation of the intracellular tyrosine kinase domain.[3][5] This activation leads to autophosphorylation of the receptor and the recruitment and phosphorylation of downstream adaptor proteins and enzymes. This compound competitively inhibits the ATP binding site, thereby preventing this phosphorylation cascade and blocking downstream signal transduction.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from biochemical and cellular assays, as well as its in vivo efficacy.

Table 1: Biochemical Inhibitory Activity of this compound [2][4][7]

TargetIC50 (nmol/L)
FGFR12.8
FGFR22.6
FGFR36.4
FGFR46.0
VEGFR27.0

Table 2: Cellular Inhibitory Activity of this compound [2][7]

Cell LineDownstream TargetIC50 (nmol/L)
SNU-16p-FGFR20.8
KATO-IIIp-FGFR21.5
SNU-16p-FRS20.8
KATO-IIIp-FRS21.5
RT-112 & HUVECsFGF-induced p-Erk0.3 - 0.8

Table 3: In Vivo Antitumor Efficacy of this compound [4][7]

Xenograft ModelDosingTumor Growth Inhibition
RT-112, SNU-16, OPM-23 mg/kg, twice dailySignificant tumor regression
A5493 mg/kg, once dailyMild suppression of tumor growth
Mouse Heart Tissue1.3 mg/kg50% inhibition of FGF-induced Erk phosphorylation (TED50)
Mouse Heart Tissue3.2 mg/kg90% inhibition of FGF-induced Erk phosphorylation (TED90)

Key Downstream Signaling Pathways Affected

This compound-mediated inhibition of FGFRs leads to the attenuation of several critical downstream signaling pathways.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The primary and most consistently reported downstream effect of FGFR inhibition by this compound is the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Upon FGFR activation, the adaptor protein FGFR substrate 2 (FRS2) is phosphorylated, which then recruits the Grb2/Sos1 complex.[2] This complex activates RAS, initiating a phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase).[2][5] Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and differentiation.[8] this compound potently inhibits the phosphorylation of both FRS2 and ERK in a dose-dependent manner.[2][7]

The PI3K-AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another important signaling axis downstream of FGFR, primarily involved in cell survival and motility.[5][9] While FRS2-dependent signaling can lead to the activation of the PI3K/AKT pathway, studies on this compound and other FGFR inhibitors have shown that the impact on this pathway can be context-dependent.[8][10] Some studies report that significant changes in AKT phosphorylation are not always observed upon treatment, suggesting that in certain cell lines, the MAPK pathway is the predominant oncogenic driver downstream of FGFR.[10] However, in other contexts, FGFR inhibition has been shown to block PI3K/AKT signaling, leading to apoptosis.[9]

The PLCγ Pathway

In an FRS2-independent manner, activated FGFRs can also phosphorylate and activate Phospholipase C gamma (PLCγ).[5][10] This leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activates Protein Kinase C (PKC) and modulates intracellular calcium levels, further influencing the MAPK pathway.[5] Treatment with this compound has been demonstrated to abolish FGF1-induced phosphorylation of PLCγ.[10]

FGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 p-FRS2 FGFR->FRS2 Phosphorylation PLCg p-PLCγ FGFR->PLCg Phosphorylation This compound This compound This compound->FGFR Inhibition Grb2_Sos Grb2/Sos1 FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT p-AKT PI3K->AKT AKT->Transcription Xenograft_Workflow A 1. Cell Implantation Human tumor cells injected into immunocompromised mice. B 2. Tumor Growth Tumors grow to a predetermined size. A->B C 3. Randomization Mice are grouped into control and treatment arms. B->C D 4. Dosing Oral administration of This compound or vehicle. C->D E 5. Monitoring Regular measurement of tumor volume and body weight. D->E F 6. Endpoint Analysis Tumor resection for pharmacodynamic studies (e.g., p-ERK levels). E->F G 7. Data Evaluation Comparison of tumor growth between treated and control groups. F->G

References

The Role of LY2874455 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

LY2874455 is a potent and selective, orally bioavailable small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a key driver in various malignancies, promoting tumor cell proliferation, survival, and migration, as well as stimulating tumor angiogenesis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of angiogenesis. We will detail its biochemical and cellular activity, summarize key preclinical in vitro and in vivo data, and provide an overview of the experimental protocols used to elucidate its anti-angiogenic properties.

Introduction to this compound and its Target: The FGF/FGFR Axis

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[3] This pathway consists of FGF ligands and four high-affinity transmembrane receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4.[2] The binding of FGFs to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[4] This activation triggers downstream signaling cascades, primarily through the phosphorylation of FGFR substrate 2 (FRS2), which then activates the RAS-MAPK/ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[2][5]

In the context of oncology, dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations can lead to constitutive signaling, promoting tumorigenesis and tumor-associated angiogenesis.[2][3] Therefore, inhibiting FGFR signaling presents a compelling therapeutic strategy. This compound was developed as a pan-FGFR inhibitor, demonstrating potent activity against all four FGFR family members.[1][2]

Mechanism of Action: Inhibition of FGFR Signaling and Angiogenesis

This compound exerts its anti-tumor and anti-angiogenic effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This blockade of FGFR signaling in endothelial cells, which express FGFRs, directly impedes their ability to proliferate, migrate, and form new blood vessels—the hallmarks of angiogenesis.

Furthermore, this compound exhibits a degree of selectivity for FGFRs over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key regulator of angiogenesis.[2] While it does inhibit VEGFR2, its potency against FGFRs is significantly higher.[2][6] This preferential inhibition of the FGF/FGFR pathway may offer a distinct advantage, potentially mitigating some of the toxicities associated with potent VEGFR2 inhibitors, such as hypertension.[2]

Signaling Pathway Inhibition

The primary mechanism through which this compound inhibits angiogenesis is by blocking the FGF-stimulated phosphorylation of FRS2 and the subsequent activation of the MAPK/ERK pathway in endothelial cells.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P Grb2_Sos1 Grb2/Sos1 FRS2->Grb2_Sos1 RAS RAS Grb2_Sos1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation This compound This compound This compound->FGFR Inhibition

FGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of this compound from various preclinical studies.

Table 1: In Vitro Biochemical and Cellular Potency of this compound
Target/Cell LineAssay TypeIC50 (nM)Reference(s)
FGFR1Biochemical Kinase Assay2.8[2][4][6]
FGFR2Biochemical Kinase Assay2.6[2][4][6]
FGFR3Biochemical Kinase Assay6.4[2][4][6]
FGFR4Biochemical Kinase Assay6.0[2][4][6]
VEGFR2Biochemical Kinase Assay7.0[4][6]
SNU-16 (FGFR2 amplified)p-FGFR2 Inhibition0.8[7]
KATO-III (FGFR2 amplified)p-FGFR2 Inhibition1.5[7]
SNU-16 (FGFR2 amplified)p-FRS2 Inhibition0.8[7]
KATO-III (FGFR2 amplified)p-FRS2 Inhibition1.5[7]
HUVEC (FGFR1 expressing)FGF2-induced p-Erk Inhibition0.3 - 0.8[4][7]
RT-112 (FGFR3 expressing)FGF9-induced p-Erk Inhibition0.3 - 0.8[4][7]
KMS-11 (FGFR3 translocated)Cell Proliferation0.57[7]
OPM-2 (FGFR3 translocated)Cell Proliferation1.0[7]
Table 2: In Vivo Efficacy of this compound
Tumor ModelParameterValue (mg/kg)Dosing ScheduleReference(s)
RT-112 XenograftTED50 (Tumor Growth)1.0Twice a day[7]
RT-112 XenograftTED90 (Tumor Growth)3.0Twice a day[7]
Mouse Heart TissueTED50 (FGF-induced p-Erk)1.3Single dose[6]
Mouse Heart TissueTED90 (FGF-induced p-Erk)3.2Single dose[6]
LS70x DDLPS XenograftTumor Growth Inhibition3.0Twice a day[5]

IC50: Half-maximal inhibitory concentration; TED50/90: Therapeutically effective dose for 50%/90% inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-angiogenic effects of this compound.

Biochemical FGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

Protocol:

  • Reaction Mixture Preparation : Prepare a reaction mixture containing 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi ³³P-ATP, 10 mM MnCl₂, 150 mM NaCl, 0.01% Triton X-100, 4% DMSO, and 0.05 mg/mL poly(Glu:Tyr) as a substrate.[6]

  • Enzyme Addition : Add purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme to the reaction mixture.[6][8]

  • Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells.

  • Incubation : Incubate the reaction mixtures at room temperature for 30 minutes to allow for the kinase reaction to proceed.[6]

  • Termination : Stop the reaction by adding 10% H₃PO₄.[6]

  • Detection : Transfer the reaction mixtures to a 96-well filter plate and wash three times with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.[8]

  • Quantification : After air-drying, measure the amount of incorporated ³³P into the substrate using a scintillation counter.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, ATP, ³³P-ATP, Substrate) start->prep_mix add_enzyme Add Purified FGFR Enzyme prep_mix->add_enzyme add_inhibitor Add this compound (Varying Concentrations) add_enzyme->add_inhibitor incubate Incubate (Room Temp, 30 min) add_inhibitor->incubate terminate Terminate Reaction (10% H₃PO₄) incubate->terminate wash Filter and Wash (Remove free ³³P-ATP) terminate->wash detect Measure Radioactivity (Scintillation Counter) wash->detect analyze Calculate IC50 detect->analyze end_node End analyze->end_node

Biochemical FGFR Kinase Inhibition Assay Workflow.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of this compound on this process.

Protocol:

  • Plate Coating : Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and incubate at 37°C for at least 30 minutes to allow for solidification.[1]

  • Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the solidified matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in endothelial basal medium.[2]

  • Treatment : Add varying concentrations of this compound to the wells. Include a positive control (e.g., FGF2 or VEGF) and a vehicle control (DMSO).

  • Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[2]

  • Visualization : Observe the formation of tube-like structures using a phase-contrast microscope.

  • Quantification : Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis : Compare the quantified tube formation in this compound-treated wells to the controls to determine the inhibitory effect.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation : Subcutaneously implant human tumor cells (e.g., RT-112, SNU-16, or OPM-2) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[4][5]

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[5]

  • Treatment Initiation : Randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at specified doses (e.g., 1.5 or 3 mg/kg) and schedules (e.g., twice daily).[4] The control group receives the vehicle.

  • Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).

  • Pharmacodynamic Analysis : At the end of the study, or at specific time points, tumors can be excised for analysis of target engagement (e.g., levels of phosphorylated FGFR, FRS2, and ERK) by Western blotting or immunohistochemistry.[5]

  • Data Analysis : Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by this compound.

Xenograft_Model_Workflow start Start implant Subcutaneous Implantation of Human Tumor Cells into Immunodeficient Mice start->implant tumor_growth Allow Tumor Growth to Predetermined Size implant->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treat Oral Administration of This compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor Repeatedly monitor->treat analysis Pharmacodynamic Analysis (e.g., Western Blot of Excised Tumors) monitor->analysis At study end data_analysis Analyze Tumor Growth Inhibition Data analysis->data_analysis end_node End data_analysis->end_node

In Vivo Tumor Xenograft Model Workflow.

Conclusion

This compound is a potent pan-FGFR inhibitor that demonstrates significant anti-angiogenic activity. Its mechanism of action is centered on the direct inhibition of FGFR kinase activity, leading to the suppression of downstream signaling pathways crucial for endothelial cell function. Preclinical data from a variety of in vitro and in vivo models have consistently shown its ability to inhibit angiogenesis and suppress tumor growth in FGFR-dependent cancer models. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and other FGFR-targeted therapies in the context of tumor angiogenesis. Further clinical evaluation is warranted to fully establish the therapeutic potential of this compound in treating human malignancies.[9]

References

Preclinical Profile of LY2874455 in GastGascan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of LY2874455, a potent and selective pan-FGFR inhibitor, in the context of gastric cancer. This document details the mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor that targets all four fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. FGFR signaling is a crucial pathway in tumorigenesis, regulating cell proliferation, survival, migration, and angiogenesis[2]. In gastric cancer, amplification and overexpression of FGFR2 are frequently observed, making it a key therapeutic target[1][2]. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling cascades[2].

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various gastric cancer cell lines, particularly those with FGFR2 amplification, such as SNU-16 and KATO-III.

Table 1: In Vitro Activity of this compound in Gastric Cancer Cell Lines

Cell LineFGFR StatusAssay TypeEndpointIC50 Value (nM)Reference
SNU-16FGFR2 AmplifiedCell ViabilityInhibition of Cell Proliferation3.96 ± 4.4[3]
KATO-IIIFGFR2 AmplifiedCell ViabilityInhibition of Cell Proliferation5.45 ± 5.3[3]
SNU-16FGFR2 AmplifiedPhosphorylation AssayInhibition of p-FGFR20.8MedChemExpress
KATO-IIIFGFR2 AmplifiedPhosphorylation AssayInhibition of p-FGFR21.5MedChemExpress
SNU-16FGFR2 AmplifiedPhosphorylation AssayInhibition of p-FRS20.8 - 1.5MedChemExpress
KATO-IIIFGFR2 AmplifiedPhosphorylation AssayInhibition of p-FRS20.8 - 1.5MedChemExpress
SNU-16FGFR2 AmplifiedPhosphorylation AssayInhibition of p-Erk0.3 - 0.8MedChemExpress
KATO-IIIFGFR2 AmplifiedPhosphorylation AssayInhibition of p-Erk0.3 - 0.8MedChemExpress

In Vivo Efficacy in Xenograft Models

Preclinical studies using gastric cancer xenograft models in immunocompromised mice have demonstrated the potent in vivo anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Models

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Key FindingsReference
SNU-16This compound3 mg/kg, twice dailySignificant regressionDose-dependent inhibition of tumor growthMedChemExpress
KATO-IIIThis compoundNot specifiedBroad-spectrum antitumor activityEfficacy in FGFR2-amplified model[2]

Signaling Pathway Analysis

This compound effectively inhibits the FGFR signaling cascade in gastric cancer cells. Upon binding to FGFR, the drug prevents receptor dimerization and autophosphorylation, leading to the suppression of downstream signaling pathways critical for tumor growth and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition by this compound.

The primary mechanism involves the inhibition of FGFR substrate 2 (FRS2) phosphorylation, a key docking protein that recruits other signaling molecules. This blockade disrupts major downstream pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation. This compound has been shown to potently inhibit the phosphorylation of Erk[4].

  • PI3K/AKT/mTOR Pathway: Suppression of this pathway contributes to the induction of apoptosis and reduced cell survival[4].

Experimental Protocols

In Vitro Cell-Based Assays

Cell Lines and Culture Conditions:

  • SNU-16 and KATO-III cells , human gastric carcinoma cell lines with FGFR2 amplification, were used.

  • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO).

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation:

  • Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • The membrane was then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, phospho-AKT, and total AKT.

    • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Gastric Cancer Cell Culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-FGFR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Western Blot Experimental Workflow.

In Vivo Xenograft Studies

Animal Models:

  • Athymic nude mice or NOD/SCID mice (6-8 weeks old) were used.

  • All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation:

  • SNU-16 cells (5 x 10⁶) were suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.

  • The cell suspension was subcutaneously injected into the flank of each mouse.

  • Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

Drug Administration and Efficacy Evaluation:

  • Mice were randomized into treatment and control groups.

  • This compound was formulated in an appropriate vehicle and administered orally, typically twice daily.

  • The control group received the vehicle only.

  • Tumor volume was measured two to three times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Body weight and general health of the mice were monitored throughout the study.

  • At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-FGFR).

Xenograft_Study_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis cell_prep Prepare SNU-16 Cell Suspension in Matrigel injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Monitor Tumor Growth (to 100-150 mm³) injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization dosing Oral Administration of This compound or Vehicle randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring tumor_excision Tumor Excision & Weight Measurement monitoring->tumor_excision pd_analysis Pharmacodynamic Analysis (e.g., Western Blot) tumor_excision->pd_analysis

Caption: In Vivo Xenograft Study Workflow.

Conclusion

The preclinical data for this compound in gastric cancer models strongly support its development as a targeted therapeutic agent. Its potent and selective inhibition of the FGFR signaling pathway translates to significant anti-tumor activity in both in vitro and in vivo settings, particularly in tumors harboring FGFR2 amplification. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

LY2874455: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling has been implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy.[1] this compound has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol, is a complex heterocyclic molecule.[2] Its chemical structure is presented below.

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

A summary of the key chemical and physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol[2]
Molecular Formula C₂₁H₁₉Cl₂N₅O₂[2][5]
Molecular Weight 444.31 g/mol [2][5]
CAS Number 1254473-64-7[2][5]
Appearance Off-white to pink solid[5]
Solubility Soluble in DMSO (≥44.4 mg/mL), soluble in Ethanol (≥6.34 mg/mL with warming), insoluble in water.[5][6]
Storage Store as a solid at -20°C for up to 3 years.[5]
SMILES C--INVALID-LINK--OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO[2]

Mechanism of Action

This compound is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and migration.[7][8]

The inhibitory activity of this compound against the four FGFR isoforms is summarized in the table below.

TargetIC₅₀ (nM)Reference
FGFR1 2.8[5][9]
FGFR2 2.6[5][9]
FGFR3 6.4[5][9]
FGFR4 6.0[5][9]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The simplified FGFR signaling pathway and the point of inhibition by this compound are depicted in the following diagram.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K This compound This compound This compound->P_FGFR Inhibits P_FRS2 p-FRS2 FRS2->P_FRS2 Phosphorylation GRB2_SOS GRB2/SOS P_FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR Signaling Pathway and Inhibition by this compound.

Preclinical Efficacy

The antitumor activity of this compound has been evaluated in a variety of preclinical models, including cancer cell lines and tumor xenografts.

In Vitro Cellular Activity

This compound has demonstrated potent inhibitory effects on the proliferation of cancer cell lines with dysregulated FGFR signaling. The IC₅₀ values for the inhibition of phosphorylation of key downstream signaling molecules in different cell lines are presented below.

Cell LineCancer TypeTarget PathwayIC₅₀ (nM)Reference
HUVEC-FGF2-induced p-Erk0.3 - 0.8[1]
RT-112Bladder CancerFGF9-induced p-Erk0.3 - 0.8[1]
SNU-16Gastric Cancerp-FGFR20.8[1]
KATO-IIIGastric Cancerp-FGFR21.5[1]
SNU-16Gastric Cancerp-FRS20.8[1]
KATO-IIIGastric Cancerp-FRS21.5[1]
In Vivo Antitumor Activity

Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models. A summary of its in vivo efficacy is provided below.

Xenograft ModelCancer TypeDosingOutcomeReference
SNU-16Gastric Cancer1 & 3 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[1]
RT-112Bladder Cancer1 & 3 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[1]
OPM-2Multiple Myeloma1 & 3 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[1]
NCI-H460Lung Cancer3 mg/kg, p.o., b.i.d.Tumor growth inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Biochemical Filter-Binding Assay for FGFR Kinase Activity

This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of this compound.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Reagents Prepare reaction mix: - FGFR enzyme (1, 2, 3, or 4) - Poly(Glu:Tyr) substrate - ATP (with 33P-ATP) - MnCl2, DTT, Buffer - this compound (various conc.) Incubation Incubate at room temperature for 30 minutes Reagents->Incubation Termination Terminate reaction with 10% Phosphoric Acid Incubation->Termination Filtration Transfer to filter plate and wash 3x with 0.5% Phosphoric Acid Termination->Filtration Measurement Measure radioactivity using a scintillation counter Filtration->Measurement

Caption: Workflow for the Biochemical Filter-Binding Assay.

Detailed Methodology:

  • Reaction Mixture Preparation: The reaction mixture typically contains 8 mmol/L Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 μmol/L ATP, 0.5 μCi ³³P-ATP, 10 mmol/L MnCl₂, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.

  • Termination and Filtration: The reaction is stopped by the addition of 10% H₃PO₄. The mixture is then transferred to a 96-well filter plate and washed three times with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.

  • Detection: The amount of incorporated ³³P is quantified using a scintillation counter. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and then the formazan crystals are solubilized with a solvent.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC₅₀ values are then determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., SNU-16, RT-112) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Euthanize Mice at Predefined Endpoint (e.g., tumor size, time) and Collect Tissues Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition and Pharmacodynamic Markers Endpoint->Analysis

Caption: General Workflow for In Vivo Tumor Xenograft Studies.

Detailed Methodology:

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100–200 mm³), after which the animals are randomized into treatment and control groups.[1]

  • Drug Administration: this compound is typically formulated in a vehicle such as 1% hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at specified doses and schedules (e.g., once or twice daily).

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins via Western blotting or ELISA.

Conclusion

This compound is a well-characterized, potent, and selective pan-FGFR inhibitor with significant preclinical antitumor activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental data. The detailed protocols and structured data presentation are intended to facilitate further research and development in the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

References

The Potent Anti-Tumor Activity of LY2874455: A Deep Dive into its Pharmacodynamics in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – LY2874455, a selective, orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor, has demonstrated significant anti-tumor efficacy across a range of preclinical xenograft models. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing its mechanism of action, dose-dependent anti-tumor activity, and modulation of key biomarkers. The following information is intended for researchers, scientists, and drug development professionals in the oncology field.

This compound targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4), which are crucial mediators of cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention.[1]

Mechanism of Action: Inhibition of the FGF/FGFR Signaling Pathway

This compound exerts its anti-neoplastic effects by binding to and inhibiting the tyrosine kinase activity of FGFRs.[2][3] This blockade prevents the phosphorylation of downstream signaling molecules, most notably FGFR substrate 2 (FRS2), which in turn inhibits the activation of the Ras/MAPK and PI3K/AKT pathways.[1][4] The ultimate consequence of this inhibition is a reduction in tumor cell proliferation, survival, and migration, as well as an anti-angiogenic effect.[1]

FGF_FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Inhibition Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGF/FGFR Signaling Pathway Inhibition by this compound.

Potent Anti-Tumor Activity in Xenograft Models

This compound has demonstrated robust, dose-dependent tumor growth inhibition in a variety of xenograft models, including those derived from lung, gastric, bladder, and multiple myeloma cancer cell lines.[1] Notably, significant tumor regression has been observed in several models at well-tolerated doses.[1]

Parameter FGFR1 FGFR2 FGFR3 FGFR4 VEGFR2
IC50 (nmol/L) 2.82.66.467
In vitro biochemical assay results for this compound against various receptor tyrosine kinases.[5]
Xenograft Model Cell Line Tumor Type Dosing (mg/kg, p.o.) Tumor Growth Inhibition
SNU-16SNU-16Gastric Cancer3 (BID)Significant Regression
RT-112RT-112Bladder Cancer3 (BID)Significant Regression
OPM-2OPM-2Multiple Myeloma3 (BID)Significant Regression
NCI-H460NCI-H460Lung Cancer3 (BID)Dose-dependent Inhibition
A549A549Lung Cancer3 (QD, with 10 Gy X-ray)Significant growth suppression
Summary of this compound efficacy in various xenograft models.[1][5][6]

Pharmacodynamic Biomarker Modulation

The anti-tumor activity of this compound is directly correlated with the inhibition of its target in vivo. Studies have shown a dose-dependent reduction in the phosphorylation of both FGFR (p-FGFR) and FRS2 (p-FRS2) in tumor tissues from treated animals.[1] This confirms target engagement and provides a valuable pharmacodynamic biomarker for clinical development.[1]

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Pharmacodynamic Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring TissueCollection Tumor Tissue Collection Monitoring->TissueCollection BiomarkerAnalysis Western Blot / ELISA for p-FGFR and p-FRS2 TissueCollection->BiomarkerAnalysis

Typical Experimental Workflow for a Xenograft Study.

Detailed Experimental Protocols

1. Cell Lines and Culture: Human tumor cell lines such as SNU-16 (gastric carcinoma), RT-112 (bladder carcinoma), OPM-2 (multiple myeloma), and NCI-H460 (non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

2. Xenograft Model Establishment: Female athymic nude mice (6-8 weeks old) are typically used. A suspension of 5-10 x 10^6 tumor cells in a suitable medium (e.g., RPMI-1640) is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[6]

3. Drug Administration: this compound is formulated for oral administration (p.o.). Dosing is typically performed once (QD) or twice daily (BID) at concentrations ranging from 1 to 3 mg/kg.[1][6] A vehicle control group is included in all studies.

4. Efficacy Evaluation: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2. Animal body weights are also monitored as an indicator of toxicity.

5. Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor lysates are prepared and subjected to Western blot analysis or ELISA to determine the levels of total and phosphorylated FGFR and FRS2.[1]

Logical_Relationship This compound This compound Administration FGFR_Inhibition FGFR Kinase Inhibition This compound->FGFR_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (p-FRS2, p-ERK) FGFR_Inhibition->Downstream_Inhibition Cellular_Effects Decreased Proliferation & Survival Downstream_Inhibition->Cellular_Effects Tumor_Inhibition Tumor Growth Inhibition/Regression Cellular_Effects->Tumor_Inhibition

Logical Flow of this compound's Anti-Tumor Action.

Conclusion

The preclinical data strongly support the potent and broad-spectrum anti-tumor activity of this compound in xenograft models driven by aberrant FGFR signaling. The well-defined pharmacokinetic/pharmacodynamic relationship, characterized by dose-dependent tumor growth inhibition and modulation of key biomarkers, underscores the therapeutic potential of this compound. These findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced cancers harboring FGFR alterations.[1]

References

Methodological & Application

Application Notes and Protocols for LY2874455 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent, orally bioavailable, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is a valuable tool for investigating the role of FGFR signaling in cancer and other diseases. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including cell viability assays, western blotting for target engagement, and clonogenic survival assays.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity.[3] This blockade of FGFR signaling leads to the suppression of downstream pathways, including the FRS2-ERK pathway, which is crucial for cell proliferation, survival, and migration.[2] this compound is a Type I inhibitor, meaning it binds to the active conformation of the kinase.[3] It has been shown to be effective against wild-type FGFRs and some resistance-conferring mutants.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
FGFR12.8Cell-free assay
FGFR22.6Cell-free assay
FGFR36.4Cell-free assay
FGFR46.0Cell-free assay
VEGFR27.0Cell-free assay

Data sourced from Selleck Chemicals.[1]

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell LineAssay TypeIC50 / Effective ConcentrationIncubation TimeKey Findings
NCI-H1581Antiproliferative assay<0.5 µM72 hrsPotent antiproliferative activity in FGFR1-amplified cells.[1]
SNU-16FGFR2 Phosphorylation~1.5 nMNot SpecifiedInhibition of FGFR2 and FRS2 phosphorylation.[2]
KATO-IIIFGFR2 Phosphorylation~0.8 nMNot SpecifiedInhibition of FGFR2 and FRS2 phosphorylation.[2]
SNU-16 & KATO-IIIErk Phosphorylation0.3 - 0.8 nMNot SpecifiedDose-dependent inhibition of FGF2 and FGF9-induced Erk phosphorylation.[2]
H1703, A549, H1299Clonogenic Assay100 nM10 daysIncreased sensitivity to X-ray irradiation.[5]
DDLPS Cell LinesCell Growth & Apoptosis100 nM24 hrs (Western), up to 96 hrs (Growth)Induced a strong, long-lasting growth inhibitory effect and moderate apoptosis.[6][7]

Experimental Protocols

1. Cell Line Selection and Culture

A variety of cancer cell lines with known FGFR alterations are suitable for in vitro studies with this compound. Examples include:

  • FGFR1-amplified: NCI-H1581 (Lung Cancer)

  • FGFR2-amplified: SNU-16, KATO-III (Gastric Cancer)

  • FGFR3-mutant: RT-112 (Bladder Cancer)

  • FRS2-amplified: DDLPS cell lines (Dedifferentiated Liposarcoma)[6][7]

  • FGFR wild-type (for radiosensitization studies): A549, H1299 (Lung Cancer)[5]

General Cell Culture Protocol:

  • Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

2. Preparation of this compound Stock Solution

  • This compound is typically supplied as a solid.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

3. Antiproliferative Assay (e.g., MTT or CCK-8)

This assay measures the effect of this compound on cell viability and proliferation.

  • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C.[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1]

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

4. Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of this compound on the phosphorylation of FGFR and its downstream targets like FRS2 and ERK.

  • Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if investigating ligand-stimulated signaling.

  • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[6]

  • If applicable, stimulate the cells with a relevant FGF ligand (e.g., 15 ng/mL FGF1 and 10 U/mL Heparin) for the last 15 minutes of the treatment period.[6]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer or SDS lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies, particularly in combination with other treatments like radiation.

  • Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to attach for 12 hours.[5]

  • Treat the cells with this compound (e.g., 100 nM) for 1 hour.[5]

  • If applicable, expose the cells to X-ray irradiation.[5]

  • Replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.[5]

  • Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.[5]

  • Count the colonies containing ≥50 cells.

  • Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.

Mandatory Visualizations

G cluster_0 Drug Target Interaction cluster_1 Downstream Effectors cluster_2 Cellular Outcomes This compound This compound FGFR1/2/3/4 FGFR1/2/3/4 This compound->FGFR1/2/3/4 inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits FRS2 FRS2 FGFR1/2/3/4->FRS2 PLCγ PLCγ FGFR1/2/3/4->PLCγ ERK ERK FRS2->ERK Akt Akt PLCγ->Akt Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival Akt->Survival

Caption: Signaling pathway inhibited by this compound.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT/CCK-8 Add MTT/CCK-8 Treat with this compound->Add MTT/CCK-8 Measure Absorbance Measure Absorbance Add MTT/CCK-8->Measure Absorbance

Caption: Workflow for an antiproliferative assay.

G Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Preparation of LY2874455 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY2874455 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values in the low nanomolar range (2.8 nM, 2.6 nM, 6.4 nM, and 6.0 nM, respectively).[3][4] The compound also inhibits VEGFR2 with an IC50 of 7 nM.[3] By blocking the FGFR signaling pathway, this compound can inhibit downstream signaling, including the phosphorylation of FRS2 and Erk, thereby impeding tumor cell proliferation and angiogenesis.[4][5] Due to its oral bioavailability and broad-spectrum antitumor activity in various xenograft models, this compound is a valuable tool for cancer research.[2][5][6] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in downstream in vitro and in vivo experiments. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is presented in the table below. This data is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₁H₁₉Cl₂N₅O₂[2][7]
Molecular Weight 444.31 g/mol [1][3][4]
Appearance Solid, Off-white to pink[4]
Purity >98%[1][7]
Solubility in DMSO ≥ 44.4 mg/mL; up to 88 mg/mL (198.05 mM)[3][5]

Note: The solubility of this compound can be significantly impacted by hygroscopic DMSO; it is crucial to use fresh, anhydrous DMSO for best results.[3][4]

Signaling Pathway of this compound

This compound exerts its biological effect by inhibiting the autophosphorylation of FGFRs upon ligand binding. This action blocks the downstream signal transduction cascade, which is critical for cell proliferation and survival in FGFR-dependent cancers.

LY2874455_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR (Active) FGFR->pFGFR Dimerization & Autophosphorylation This compound This compound This compound->pFGFR Inhibits FRS2 FRS2 pFGFR->FRS2 pFRS2 p-FRS2 FRS2->pFRS2 Phosphorylation Erk Erk pFRS2->Erk pErk p-Erk Erk->pErk Phosphorylation Proliferation Cell Proliferation & Angiogenesis pErk->Proliferation Promotes

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder (purity >98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Stock Solution Preparation Workflow

Stock_Solution_Workflow start Start calculate 1. Calculate Mass (e.g., for 10 mM stock) start->calculate weigh 2. Weigh this compound Powder (Use analytical balance) calculate->weigh add_dmso 3. Add Anhydrous DMSO (To the powder) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot Solution (Into sterile tubes) dissolve->aliquot store 6. Store Aliquots (-20°C or -80°C) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Step-by-Step Procedure

Step 1: Calculate the Required Mass of this compound

Use the following formula to determine the mass of this compound required to achieve the desired concentration and volume.

  • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 444.31 g/mol

  • Mass (mg) = (0.010 mol/L) x (0.001 L) x (444.31 g/mol ) x (1000 mg/g) = 4.4431 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 4.44 mg) of this compound powder directly into the tube.

Step 3: Dissolving the Compound

  • Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the this compound powder.

  • Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • If dissolution is slow, warm the tube to 37°C and/or place it in an ultrasonic bath for short intervals until the solution is clear.[5]

Step 4: Storage of the Stock Solution

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

When ready to use, thaw a single aliquot at room temperature and dilute it to the desired working concentration in the appropriate cell culture medium or experimental buffer. Note that high concentrations of DMSO can be toxic to cells; ensure the final concentration of DMSO in your assay is typically below 0.1-0.5%.

References

Application Notes and Protocols for LY2874455, a Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is a potent, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates broad-spectrum activity against FGFR1, FGFR2, FGFR3, and FGFR4, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling is implicated in various malignancies, making this compound a promising candidate for targeted cancer therapy.[3][4] These application notes provide a summary of effective concentrations in various cell lines and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell proliferation.

Target/Cell LineAssay TypeIC50 (nM)Reference
Enzyme Inhibition
FGFR1Kinase Assay2.8[5][6][7]
FGFR2Kinase Assay2.6[5][6][7]
FGFR3Kinase Assay6.4[5][6][7]
FGFR4Kinase Assay6.0[5][6][7]
VEGFR2Kinase Assay7.0[5]
Cell Proliferation/Viability
NCI-H1581 (FGFR1-amplified)Antiproliferative assay< 0.5[5]
KMS-11 (FGFR3 translocation)Antiproliferative assay0.57[3][6]
OPM-2 (FGFR3 translocation)Antiproliferative assay1.0[3][6]
SNU-16 (FGFR2-amplified)Antiproliferative assayN/A[3]
KATO-III (FGFR2-amplified)Antiproliferative assayN/A[3]
L-363 (Low FGFR3)Antiproliferative assay60.4[3][6]
U266 (Low FGFR3)Antiproliferative assay290.7[3][6]
NRH-LS1 (FRS2-amplified)Viability Assay7.0[8]
LPS510 (FRS2-amplified)Viability Assay5.5[8]
Inhibition of Downstream Signaling
RT-112, HUVECErk Phosphorylation0.3 - 0.8[3][6]
SNU-16FGFR2 Phosphorylation0.8[3][6]
KATO-IIIFGFR2 Phosphorylation1.5[3][6]
SNU-16, KATO-IIIFRS2 Phosphorylation0.8 - 1.5[3][6]
Radiosensitization
H1703, A549, H1299Clonogenic Survival100[9]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Viability Cell Viability Assay (MTT/CellTiter-Glo) Treat->Viability Apoptosis Apoptosis Assay (Annexin V) Treat->Apoptosis Western Western Blot (p-FGFR, p-FRS2, p-ERK) Treat->Western Data Quantify Results (IC50, % Apoptosis, Protein Levels) Viability->Data Apoptosis->Data Western->Data

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell line of interest.[10][11]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[10]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[13][14]

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 96 hours).[8]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.[13]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[13]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[13]

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the FGFR signaling pathway.[8][16][17]

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, and a loading control like α-tubulin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM for 24 hours).[8] After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.[17]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[16][17]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands.[16][17]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.

References

Application Notes and Protocols for LY2874455: Western Blot Analysis of p-FRS2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY2874455 is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its mechanism of action involves the inhibition of FGFR-mediated signal transduction pathways, which are crucial in cellular processes like proliferation and angiogenesis and are often dysregulated in various cancers. A key downstream effector in the FGFR signaling cascade is the Fibroblast growth factor receptor substrate 2 (FRS2). Upon activation of FGFR by its ligand, FRS2 becomes phosphorylated at specific tyrosine residues, including Tyr436, initiating further downstream signaling through the RAS/MAPK and PI3K/AKT pathways. Therefore, monitoring the phosphorylation status of FRS2 (p-FRS2) serves as a critical biomarker for assessing the pharmacological activity of FGFR inhibitors like this compound.

This document provides a detailed protocol for performing a Western blot to detect changes in p-FRS2 levels in cell lysates following treatment with this compound. Additionally, it presents quantitative data on the inhibitory effect of this compound and a diagram of the associated signaling pathway.

Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, leading to the recruitment and phosphorylation of FRS2. Phosphorylated FRS2 acts as a docking site for adaptor proteins like Grb2 and Shp2, which in turn activate the RAS-MAPK and PI3K-AKT signaling cascades, promoting cell proliferation and survival. This compound exerts its effect by binding to the ATP-binding pocket of FGFR, thereby inhibiting its kinase activity and preventing the phosphorylation of FRS2 and subsequent downstream signaling.

LY2874455_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates pFRS2 p-FRS2 FGFR->pFRS2 Leads to Grb2_Shp2 Grb2/Shp2 pFRS2->Grb2_Shp2 Recruits RAS_MAPK RAS/MAPK Pathway Grb2_Shp2->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway Grb2_Shp2->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation FGF FGF FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits

Caption: Signaling pathway of this compound-mediated inhibition of FRS2 phosphorylation.

Quantitative Data

The inhibitory activity of this compound on FRS2 phosphorylation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent effect of this inhibitor on the FGFR signaling pathway.

Cell LineCancer TypeIC50 for p-FRS2 Inhibition (nM)Reference
SNU-16Gastric Cancer0.8[2]
KATO-IIIGastric Cancer1.5[2]

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of p-FRS2 in response to this compound treatment.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed Cells B Starve Cells (optional) A->B C Pre-treat with this compound B->C D Stimulate with FGF1 C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Immunoblotting H->I J Detection & Analysis I->J

Caption: Western blot workflow for p-FRS2 detection after this compound treatment.

Detailed Protocol: Western Blot for p-FRS2

This protocol is designed for the analysis of phosphorylated FRS2 in cellular lysates treated with this compound.

Materials and Reagents
  • Cell Lines: FRS2-amplified cell lines (e.g., liposarcoma cell lines)

  • This compound: Stock solution in DMSO

  • Recombinant Human FGF1

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Rabbit anti-phospho-FRS2 (Tyr436)

    • Rabbit or Mouse anti-total FRS2

    • Mouse anti-α-Tubulin or other loading control

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Wash Buffer: TBST

  • Chemiluminescent Substrate

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • (Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 24 hours.[1] Include a vehicle control (DMSO).

    • Stimulate the cells with FGF1 for 15-30 minutes to induce FRS2 phosphorylation. Note: In some cell lines, p-FRS2 may be below the detection limit without exogenous FGF stimulation.[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FRS2 (Tyr436) overnight at 4°C with gentle agitation. A dilution of 1:1000 in blocking buffer is a good starting point.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in step 3.6.

    • Develop the blot using a chemiluminescent substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped and re-probed for total FRS2 and a loading control like α-tubulin.

    • Incubate the stripped membrane with the primary antibody for total FRS2, followed by the appropriate secondary antibody and detection.

    • Repeat the stripping and probing process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-FRS2 signal to the total FRS2 signal or the loading control signal.

    • Plot the normalized p-FRS2 levels against the concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for Apoptosis Assays with LY2874455 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing apoptosis induced by LY2874455, a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] this compound has demonstrated the ability to inhibit FGFR phosphorylation and downstream signaling, leading to decreased cell proliferation and induction of apoptosis in various cancer cell models.[4] This document outlines the mechanism of action of this compound and provides standardized protocols for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and TUNEL assays.

Mechanism of Action: this compound and Apoptosis Induction

This compound is an orally bioavailable small molecule that targets FGFR subtypes 1, 2, 3, and 4.[1][2][3] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger intracellular signaling cascades, including the RAS/MAPK/ERK and PI3K/AKT pathways.[5][6] These pathways are crucial for cell proliferation, survival, and differentiation.[5] In many cancers, aberrant FGFR signaling, due to gene amplification, mutations, or fusions, drives tumor growth and confers resistance to apoptosis.[7][8]

This compound competitively binds to the ATP-binding pocket of FGFRs, preventing receptor phosphorylation and blocking downstream signal transduction.[9] This inhibition of pro-survival signaling pathways ultimately leads to the induction of apoptosis in cancer cells that are dependent on FGFR signaling.[5][10]

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.

FGFR_Pathway FGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis AKT->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on cell viability and apoptosis in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SNU-16Gastric Cancer1.5[2]
KATO-IIIGastric Cancer0.8[2]
KMS-11Multiple Myeloma0.57[2]
OPM-2Multiple Myeloma1.0[2]
NRH-LS1Liposarcoma7[5]
LPS510Liposarcoma5.5[5]

Table 2: Apoptosis Induction by this compound Treatment

Cell LineTreatmentApoptotic Cells (%)Assay MethodReference
NRH-LS1100 nM this compound (96h)13%Caspase-3/7 Assay[5]
LPS510100 nM this compound (96h)9%Caspase-3/7 Assay[5]
H1581Erdafitinib (FGFR inhibitor)~40%Annexin V/PI[10]

Note: Data for Erdafitinib, another FGFR inhibitor, is included to provide a general reference for the expected level of apoptosis induction.

Experimental Protocols

Detailed protocols for three common apoptosis assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

AnnexinV_Workflow Annexin V/PI Assay Workflow A 1. Seed and Culture Cells B 2. Treat with this compound (and controls) A->B C 3. Harvest and Wash Cells B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide D->E F 6. Incubate in the Dark (15 min, RT) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).[11] Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[12] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the amount of active caspase-3/7 in the sample.[12][13]

Caspase_Workflow Caspase-3/7 Assay Workflow A 1. Seed Cells in a 96-well Plate B 2. Treat with this compound (and controls) A->B C 3. Add Caspase-3/7 Reagent B->C D 4. Incubate at Room Temperature C->D E 5. Measure Fluorescence or Luminescence D->E TUNEL_Workflow TUNEL Assay Workflow A 1. Culture and Treat Cells with this compound B 2. Fix and Permeabilize Cells A->B C 3. TdT Labeling Reaction B->C D 4. Wash and Counterstain Nuclei (e.g., with DAPI) C->D E 5. Visualize by Fluorescence Microscopy or Flow Cytometry D->E

References

Application Notes: LY2874455 as a Potent Radiosensitizer for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LY2874455 is an orally available, selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor with potent activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Ionizing radiation (IR), a cornerstone of cancer treatment, is known to activate cytoprotective signaling pathways in cancer cells, often leading to radioresistance.[1][3] The FGFR signaling pathway has been identified as a key player in these protective mechanisms.[1][3] Inhibition of this pathway presents a promising strategy to sensitize cancer cells to radiation therapy.[1][2] These notes provide a summary of the preclinical data and protocols for utilizing this compound as a radiosensitizing agent.

Mechanism of Action

This compound enhances the effects of ionizing radiation by inhibiting the FGFR-mediated survival signals that are activated in response to radiation-induced DNA damage.[1] In radioresistant cancer cells, radiation exposure can trigger the MAPK-ERK signaling cascade downstream of FGFR, which promotes the expression of key DNA repair proteins like RAD51.[1] This leads to the repair of DNA double-strand breaks and ultimately, cell survival.

By blocking FGFR, this compound prevents the activation of this pro-survival pathway. As a result, cells with unrepaired DNA damage are unable to halt the cell cycle and instead enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][3][4] The combination of this compound and radiation results in a significant increase in this hallmark of radiation-induced cell death.[1][3]

G cluster_pathway Standard Response to Radiation cluster_inhibition Radiosensitization with this compound IR Ionizing Radiation FGFR FGFR IR->FGFR activates MAPK_ERK MAPK-ERK Pathway FGFR->MAPK_ERK activates RAD51 RAD51 Expression MAPK_ERK->RAD51 Repair DNA Double-Strand Break Repair RAD51->Repair Survival Cell Survival & Radioresistance Repair->Survival LY This compound Block_FGFR FGFR (Inhibited) LY->Block_FGFR inhibits Block_MAPK MAPK-ERK (Blocked) Block_FGFR->Block_MAPK No_Repair Impaired DNA Repair Block_MAPK->No_Repair Death Mitotic Catastrophe No_Repair->Death

Caption: Mechanism of this compound-induced radiosensitization.

Quantitative Data Summary

The radiosensitizing effect of this compound has been demonstrated both in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Radiosensitization of Human Cancer Cell Lines Data shows the increased sensitivity to X-rays at a dose corresponding to 50% clonogenic survival when treated with 100 nM this compound.

Cell LineFGFR StatusIncreased Sensitivity (%)Reference
H1703FGFR1 Mutant31%[1][3][4]
A549FGFR1-4 Wild-Type62%[1][3][4]
H1299FGFR1-4 Wild-Type53%[1][3][4]

Table 2: Radiosensitizing Effect of this compound at Various Radiation Doses Calculated based on the linear-quadratic-model-derived surviving fractions.

Radiation Dose (Gy)H1703 (%)A549 (%)H1299 (%)Reference
16%15%11%[1]
213%28%21%[1]
321%38%29%[1]
429%47%37%[1]
536%54%43%[1]

Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model Summary of treatment effects on tumor growth.

Treatment GroupOutcomeReference
This compound (3 mg/kg, daily)Mild suppression of tumor growth[1]
X-rays aloneMild suppression of tumor growth[1]
This compound + X-raysSignificantly greater suppression of tumor growth than either treatment alone[1][3][4]
ToxicityNo bodyweight loss or other noticeable toxicity observed[1][3][4]

Experimental Protocols

Protocol 1: In Vitro Radiosensitization by Clonogenic Survival Assay

This protocol details the method to assess the ability of this compound to sensitize cancer cells to radiation in vitro.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, H1703) in appropriate media.

    • Trypsinize and count the cells.

    • Seed a predetermined number of cells (e.g., 200-10,000, depending on radiation dose) into 60-mm dishes.

    • Incubate for 18-24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to a final concentration of 100 nM.

    • Replace the medium in the dishes with the this compound-containing medium or a vehicle control (medium with equivalent DMSO concentration).

    • Incubate for 1-2 hours prior to irradiation.

  • Irradiation:

    • Expose the dishes to a single dose of X-rays (e.g., 0, 1, 2, 4, 6 Gy) using a calibrated irradiator.

  • Colony Formation:

    • Following irradiation, return the dishes to the incubator.

    • Incubate for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

    • The medium is typically not changed during this period to maintain drug pressure.

  • Staining and Counting:

    • Aspirate the medium and gently wash the cells with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

    • Wash the dishes with water and allow them to air dry.

    • Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the surviving fraction (SF) for each treatment group: SF = (mean number of colonies) / (number of cells seeded × plating efficiency).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Determine the sensitization enhancement ratio (SER) by comparing the dose required to achieve a specific survival level (e.g., 50%) with and without the drug.

G start Start step1 Seed cancer cells in 60-mm dishes start->step1 end End step2 Incubate 18-24h for attachment step1->step2 step3 Treat with 100 nM this compound or Vehicle Control step2->step3 step4 Irradiate with X-rays (0-6 Gy) step3->step4 step5 Incubate 10-14 days for colony formation step4->step5 step6 Fix, Stain (Crystal Violet), and Count Colonies step5->step6 step7 Calculate Surviving Fraction and Analyze Data step6->step7 step7->end

Caption: Workflow for the in vitro clonogenic survival assay.

Protocol 2: In Vivo Radiosensitization in a Xenograft Mouse Model

This protocol describes an experiment to evaluate the radiosensitizing effects of this compound in vivo.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation and Treatment:

    • Randomly assign mice into four treatment groups:

      • Group 1: Vehicle Control (e.g., oral gavage daily).

      • Group 2: this compound alone (e.g., 3 mg/kg, oral gavage, once daily).[1]

      • Group 3: Radiation alone (e.g., a single dose of 5-10 Gy to the tumor).

      • Group 4: Combination (this compound + Radiation).

    • For the combination group, administer this compound approximately 1-2 hours before irradiation.

  • Tumor Irradiation:

    • Anesthetize the mice.

    • Shield the rest of the body, exposing only the tumor area to the radiation beam.

    • Deliver the specified dose of radiation using a small animal irradiator.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 × length × width²).

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint size.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the endpoint or if signs of distress are observed.

    • Excise tumors for further analysis (e.g., Western blot, immunohistochemistry) if desired.

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • Statistically compare the tumor growth delay between the different treatment groups.

G start Start step1 Implant A549 cells subcutaneously in nude mice start->step1 end End step2 Allow tumors to grow to ~100 mm³ step1->step2 step3 Randomize into 4 groups: 1. Control 2. This compound only 3. X-Ray only 4. Combination step2->step3 step4 Administer treatments as per group (Oral gavage +/- Irradiation) step3->step4 step5 Measure tumor volume and body weight every 2-3 days step4->step5 step6 Continue until endpoint criteria are met step5->step6 step7 Analyze tumor growth delay and toxicity step6->step7 step7->end

Caption: Workflow for the in vivo xenograft radiosensitization study.

References

Application Notes and Protocols: Measuring LY2874455 Efficacy in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is an orally bioavailable pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] This potent inhibitor has demonstrated significant anti-tumor activity in various cancer models, particularly those with aberrant FGFR signaling.[3][4] The inhibition of the FGF/FGFR signaling pathway by this compound disrupts downstream signal transduction, leading to reduced cell proliferation and angiogenesis in tumor tissues.[2][3] Three-dimensional (3D) organoid cultures have emerged as a more physiologically relevant in vitro model system compared to traditional 2D cell cultures, as they better recapitulate the complex cellular heterogeneity and microenvironment of in vivo tumors.[5][6][7] This document provides detailed protocols for assessing the efficacy of this compound in 3D organoid cultures, focusing on viability, apoptosis, and growth inhibition assays.

Signaling Pathway of this compound Inhibition

This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of FGFRs. This action blocks the phosphorylation of downstream signaling molecules, most notably Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and subsequently the Ras-MAPK pathway, including ERK phosphorylation.[3][8] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival.

FGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression This compound This compound This compound->FGFR

Caption: FGFR Signaling Pathway Inhibition by this compound.

Experimental Workflow

A systematic workflow is essential for reliably measuring the efficacy of this compound in 3D organoid cultures. The process begins with the establishment and expansion of patient-derived or cell line-derived organoids, followed by drug treatment and subsequent endpoint analysis.

experimental_workflow start Start: Organoid Culture Establishment culture 1. Organoid Seeding and Culture (e.g., in Matrigel® domes) start->culture treatment 2. This compound Treatment (Dose-response and time-course) culture->treatment assays 3. Endpoint Assays treatment->assays viability A. Viability Assay (e.g., CellTiter-Glo® 3D) assays->viability apoptosis B. Apoptosis Assay (e.g., Caspase-Glo® 3/7 3D) assays->apoptosis imaging C. High-Content Imaging (Size, Morphology) assays->imaging analysis 4. Data Analysis and Interpretation viability->analysis apoptosis->analysis imaging->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for this compound Efficacy Testing in Organoids.

Materials and Methods

Organoid Culture and Maintenance
  • Organoid Source: Patient-derived tumor organoids or established cancer cell line-derived organoids with known FGFR status.

  • Culture Medium: Use appropriate organoid growth medium as established for the specific organoid type.

  • Extracellular Matrix: Matrigel® or other suitable basement membrane extract.

  • Culture Plates: 96-well, clear-bottom, black-walled plates are recommended for imaging and plate reader-based assays.

This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store at -80°C.

  • Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate organoid culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Organoid Seeding for Drug Screening
  • Harvest established organoid cultures and dissociate them into smaller fragments mechanically or enzymatically.

  • Count the organoid fragments and resuspend them in cold Matrigel® at a predetermined density (e.g., 50-100 organoids per 10 µL).

  • Seed 10 µL of the organoid-Matrigel® suspension as a dome in the center of each well of a pre-warmed 96-well plate.

  • Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.

  • Gently add 100 µL of pre-warmed organoid growth medium to each well.

  • Culture the organoids for 2-4 days to allow for stabilization and growth before drug treatment.

Protocol 2: Cell Viability Assessment (ATP Assay)

This protocol is adapted for the use of a luminescent cell viability assay such as CellTiter-Glo® 3D.[9][10]

  • After the desired treatment period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 3: Apoptosis Assessment (Caspase Activity Assay)

This protocol is based on a luminescent caspase activity assay like the Caspase-Glo® 3/7 3D Assay.[11]

  • Following this compound treatment, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 3D reagent as per the manufacturer's protocol.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the culture medium volume to each well.

  • Gently mix the contents by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence with a plate reader.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: High-Content Imaging and Growth Inhibition Analysis
  • At designated time points during the this compound treatment, acquire images of the organoids using a high-content imaging system.

  • For live/dead analysis, a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can be added to the wells 1-2 hours before imaging.[12]

  • Use automated image analysis software to segment and quantify the number, size (area or volume), and morphology of the organoids in each well.

  • If using live/dead stains, quantify the intensity of the green and red fluorescence to determine the ratio of live to dead cells.

  • Calculate the growth inhibition by comparing the size of treated organoids to the vehicle-treated controls over time.

Data Presentation

Quantitative data from the assays should be summarized in tables to facilitate easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Organoid Viability

This compound Concentration (nM)Average Luminescence (RLU)Standard Deviation% Viability (Relative to Control)
0 (Vehicle)1,500,00075,000100%
11,350,00068,00090%
10975,00050,00065%
100450,00025,00030%
1000150,00010,00010%

Table 2: Induction of Apoptosis by this compound

This compound Concentration (nM)Average Caspase-3/7 Activity (RLU)Standard DeviationFold Change in Apoptosis (vs. Control)
0 (Vehicle)50,0003,0001.0
165,0004,5001.3
10125,0008,0002.5
100350,00020,0007.0
1000500,00035,00010.0

Table 3: Growth Inhibition of Organoids by this compound

This compound Concentration (nM)Average Organoid Area (µm²) at 72hStandard Deviation% Growth Inhibition (vs. Control)
0 (Vehicle)25,0001,5000%
122,5001,20010%
1016,25090035%
1008,75050065%
10005,00030080%

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the pan-FGFR inhibitor this compound in 3D organoid cultures. By employing a combination of viability, apoptosis, and imaging-based growth inhibition assays, researchers can obtain robust and physiologically relevant data to inform preclinical drug development and patient stratification strategies. The use of 3D organoid models in conjunction with these detailed methodologies offers a powerful platform for advancing our understanding of this compound's anti-tumor activity.

References

Application Notes and Protocols for LY2874455 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for LY2874455, a potent pan-FGFR inhibitor, in combination therapies. Detailed protocols for key experiments are provided to facilitate the investigation of its synergistic potential with other anti-cancer agents.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target. Combination therapies involving this compound are being explored to enhance efficacy, overcome resistance, and broaden its therapeutic application. This document outlines experimental designs and detailed protocols for preclinical evaluation of this compound in combination with chemotherapy, radiotherapy, and other targeted agents.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
KMS-11Multiple Myeloma0.57[3]
OPM-2Multiple Myeloma1.0[3]
L-363Multiple Myeloma60.4[3]
U266Multiple Myeloma290.7[3]
SNU-16Gastric Cancer0.8 (pFGFR2)[3]
KATO-IIIGastric Cancer1.5 (pFGFR2)[3]
NRH-LS1Liposarcoma7.0[1]
LPS510Liposarcoma5.5[1]
Table 2: Preclinical Combination Studies with this compound
Combination AgentCancer TypeModelKey FindingsReference
Cisplatin & EtoposideSmall Cell Lung CancerPreclinicalEfficacious in combination.N/A
RadiotherapyNon-Small Cell Lung CancerIn vitro & In vivo (A549 xenografts)Increased sensitivity of cancer cells to X-rays by up to 62%; significantly greater tumor growth suppression in combination.[4][5][4][5]
MerestinibAcute Myeloid LeukemiaClinical Trial (Phase I)Combination being studied for safety and efficacy.N/A
mTOR InhibitorsFGFR-driven CancersPreclinicalPotential to overcome resistance to FGFR inhibition.N/A

Signaling Pathway

This compound inhibits the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream pathways including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflows

In Vitro Combination Study Workflow

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays Cell_Seeding Seed cells in 96-well plates Drug_Addition Add this compound and combination agent in a dose-matrix Cell_Seeding->Drug_Addition Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Drug_Addition->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Drug_Addition->Apoptosis_Assay Western_Blot Western Blot for pathway analysis Drug_Addition->Western_Blot

Caption: Workflow for in vitro combination studies.

In Vivo Xenograft Study Workflow

In_Vivo_Workflow Tumor_Implantation Implant tumor cells/fragments into immunocompromised mice Tumor_Growth Allow tumors to reach a specified volume (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, combination agent, or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Tumor collection for analysis Monitoring->Endpoint

Caption: Workflow for in vivo xenograft combination studies.

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of this compound in combination with another agent on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well clear bottom polystyrene plates

  • This compound (Selleck Chemicals, #S7057)

  • Combination agent

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • DMSO (Sigma-Aldrich)

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 16 hours.[1]

  • Prepare a dose-response matrix of this compound and the combination agent. Drug concentrations should range from 0.1 nM to 1000 nM.[1]

  • Add the drug combinations to the cells. Include vehicle control wells with DMSO concentration matching the highest drug concentration.[1]

  • Incubate for 72, 96, or 120 hours.[1]

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate relative IC50 values using a four-parameter logistic function.[1]

Apoptosis Assay

Objective: To quantify apoptosis induced by this compound in combination with another agent.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound

  • Combination agent

  • CellPlayer 96-Well Kinetic Caspase-3/7 reagent (Essen Bioscience)

  • Nuclear-ID® Red DNA stain (Enzo Life Sciences)

  • IncuCyte ZOOM® live-cell analysis system

Procedure:

  • Seed cells in a 96-well plate.

  • Add this compound and the combination agent.

  • Simultaneously add 2 µM CellPlayer 96-Well Kinetic Caspase-3/7 reagent.[1]

  • Image the plate every 3 hours using the IncuCyte ZOOM® system to count apoptotic cells (green channel).[6]

  • After 96 hours, add 4 µM Nuclear-ID® Red DNA stain and incubate for 30 minutes to stain total nuclei.[1]

  • Image the plate to count total cells (red channel).[1]

  • Calculate the percentage of apoptotic cells by normalizing the number of green cells to the number of red cells.[6]

Western Blot Analysis

Objective: To assess the effect of this compound combination therapy on FGFR signaling pathway proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Combination agent

  • SDS lysis buffer

  • Primary antibodies (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and the combination agent for the desired time (e.g., 24 hours).[6]

  • Lyse cells in SDS lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL2rγnull (NSG) or BALB/c nude mice)

  • Cancer cell line of interest or patient-derived xenograft (PDX) tissue

  • This compound

  • Combination agent

  • Vehicle control (e.g., 2% DMSO, 30% PEG 300, 5% Tween 80 in sterile water)[7]

Procedure:

  • Implant cancer cells (e.g., 5 x 10⁶ cells) or PDX tissue subcutaneously into the flank of the mice.[2]

  • When tumors reach a volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=6 per group).[7]

  • Administer this compound (e.g., 3 mg/kg, twice daily by oral gavage) and the combination agent according to the desired schedule.[7]

  • For radiotherapy combinations, irradiate tumors with a specified dose (e.g., 10 Gy) one hour after the first drug administration.[2]

  • Measure tumor volume with calipers twice a week.[7]

  • Monitor animal body weight as an indicator of toxicity.

  • Continue treatment for a specified duration (e.g., 28 days) or until tumors reach a predetermined size limit.[7]

  • At the end of the study, harvest tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

Clonogenic Assay for Radiosensitization

Objective: To determine if this compound enhances the cell-killing effect of ionizing radiation.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • X-ray source

  • Methanol

  • Crystal violet solution

Procedure:

  • Seed cells in 6-well plates and allow them to attach for 12 hours.[2]

  • Treat cells with this compound (e.g., 100 nM) for 1 hour.[2]

  • Expose cells to varying doses of X-ray irradiation.[2]

  • Incubate the plates for 10-14 days to allow for colony formation.[2]

  • Fix the colonies with methanol and stain with 0.1% crystal violet.[2]

  • Count colonies containing ≥50 cells.

  • Calculate the surviving fraction at each radiation dose and determine the sensitizer enhancement ratio.

References

Troubleshooting & Optimization

Technical Support Center: LY2874455 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing LY2874455, a potent pan-FGFR inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of this compound. Understanding the broader kinase selectivity profile of this compound is crucial for accurate interpretation of experimental results and for anticipating and mitigating potential confounding variables.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, orally bioavailable small-molecule inhibitor of all four Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3][4]

Q2: Is this compound a completely selective inhibitor for FGFRs?

No, this compound is not completely selective for FGFRs. While it potently inhibits all FGFR family members, it is also known to be a multi-kinase inhibitor with activity against other kinases.[5][6] This lack of absolute selectivity is an important consideration in experimental design and data interpretation. One of the most significant and well-characterized off-target kinases is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][7]

Q3: What is the inhibitory activity of this compound against its primary and key off-target kinases?

The half-maximal inhibitory concentrations (IC50) for this compound against its primary targets and the key off-target VEGFR2 are summarized in the table below. These values highlight the compound's high potency against both FGFRs and VEGFR2.

Kinase TargetIC50 (nM)
FGFR12.8
FGFR22.6
FGFR36.4
FGFR46.0
VEGFR27.0

Data compiled from multiple sources.[1][5][7]

Q4: What are the potential downstream consequences of off-target VEGFR2 inhibition?

Inhibition of VEGFR2 can impact signaling pathways that are distinct from those regulated by FGFRs. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its inhibition can lead to anti-angiogenic effects, which may contribute to the overall anti-tumor activity of this compound but can also be a source of off-target effects in experimental models.[1] Researchers studying processes sensitive to VEGFR2 signaling should be aware of this dual activity.

Q5: Are there other known off-target kinases for this compound?

Troubleshooting Guide

This guide is designed to help researchers identify and address potential issues arising from the off-target effects of this compound in their experiments.

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected anti-angiogenic effects (e.g., reduced tube formation in HUVEC assays, decreased vessel density in vivo). Inhibition of VEGFR2, a key regulator of angiogenesis.1. Validate Target Engagement: Confirm inhibition of FGFR signaling (e.g., by Western blot for p-FRS2 or p-ERK). 2. Use a More Selective FGFR Inhibitor: As a control, use an FGFR inhibitor with higher selectivity against VEGFR2 to dissect the specific contributions of each pathway. 3. Dose-Response Analysis: Perform a dose-response study to determine if the anti-angiogenic effects occur at concentrations consistent with VEGFR2 inhibition.
Cell viability is inhibited in a cell line with low or no FGFR expression. Inhibition of other essential kinases ("off-target toxicity"). This compound is known to be a multi-kinase inhibitor.1. Confirm Lack of FGFR Signaling: Verify the absence of FGFR expression and signaling in your cell line. 2. Compare with Other FGFR Inhibitors: Test the effect of other, structurally different FGFR inhibitors to see if the effect is specific to this compound's chemical scaffold. 3. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by activating the downstream pathway of that off-target kinase.
Inconsistent or unexpected signaling pathway modulation downstream of FGFR. Crosstalk between FGFR and other signaling pathways inhibited by this compound. For example, inhibition of other receptor tyrosine kinases could modulate compensatory signaling pathways.1. Broad Signaling Pathway Analysis: Use antibody arrays or phosphoproteomics to get a broader view of the signaling changes induced by this compound. 2. Consult Kinase Inhibitor Databases: Although a specific kinome scan for this compound is not widely available, databases of kinase inhibitor selectivity may provide clues to potential off-target interactions for similar chemical scaffolds.

Experimental Protocols

To aid in the investigation of on- and off-target effects of this compound, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (Radiolabeled Filter-Binding Assay)

This protocol is a standard method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Objective: To quantify the IC50 of this compound against FGFRs and other kinases of interest.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, VEGFR2)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • This compound dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, combine the kinase, substrate, and this compound (or DMSO vehicle control) in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol measures the effect of this compound on the growth of cancer cell lines.

Objective: To determine the anti-proliferative effect of this compound on cells with varying FGFR and VEGFR status.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium and add the medium containing the different concentrations of this compound or DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

FGFR_VEGFR_Signaling cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR2 Signaling cluster_inhibitor This compound Inhibition FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation/ Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V RAS_V RAS VEGFR2->RAS_V AKT_V AKT PI3K_V->AKT_V Angiogenesis Angiogenesis AKT_V->Angiogenesis RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis This compound This compound This compound->FGFR On-Target This compound->VEGFR2 Off-Target

Caption: On- and off-target signaling pathways of this compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Combine this compound and kinase/substrate mix A->C B Prepare kinase/substrate mix B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop reaction and transfer to filter plate E->F G Wash to remove unincorporated ATP F->G H Measure radioactivity G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for a biochemical kinase inhibition assay.

References

Technical Support Center: Acquired Resistance to LY2874455

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to LY2874455, a pan-FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cells, initially sensitive to this compound, are now showing signs of resistance. What are the potential underlying mechanisms?

Acquired resistance to this compound can arise from several molecular alterations. Based on current research, the most prominent mechanisms include:

  • Emergence of Novel Fusion Proteins: A key mechanism observed in preclinical and clinical settings is the development of novel fusion proteins involving the FGFR2 gene. Specifically, a fusion between FGFR2 and ACSL5 has been identified in a patient with FGFR2-amplified gastric cancer who developed resistance to this compound.[1][2][3][4] This fusion protein can drive resistance to FGFR inhibitors.

  • Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the FGFR inhibition by this compound. This can involve the upregulation or amplification of other receptor tyrosine kinases (RTKs) such as:

    • MET[2][3]

    • EGFR[2][3][4]

    • HER2/ERBB2 and ERBB3[2][3]

  • Activation of Downstream Signaling Pathways: Resistance can also be mediated by the activation of signaling molecules downstream of FGFR. The most commonly implicated pathway is the PI3K/AKT/mTOR axis.[1][2][4] This can occur through various genetic or epigenetic events, including mutations in key pathway components like AKT1 or loss of negative regulators like PTEN.[2]

Q2: I have identified a potential resistance mechanism in my experimental model. How can I functionally validate it?

To functionally validate a suspected resistance mechanism, you can perform a series of experiments. For instance, to confirm the role of the FGFR2-ACSL5 fusion protein, you can introduce the fusion construct into a sensitive parental cell line and assess its sensitivity to this compound.[1] A significant increase in the IC50 value would indicate that the fusion protein confers resistance.

Q3: My resistant cells do not show any of the common bypass signaling activations. What other possibilities should I investigate?

While bypass signaling through MET, EGFR, or HER2 is common, other mechanisms could be at play. You may want to investigate:

  • Epithelial-to-Mesenchymal Transition (EMT): EMT has been described as a mechanism of resistance to FGFR inhibitors.[3] You can assess EMT markers in your resistant cells.

  • Gatekeeper Mutations: While this compound is known to be effective against common FGFR gatekeeper mutations (e.g., FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, and FGFR4 V550L), it is still advisable to sequence the FGFR kinase domain in your resistant clones to rule out the emergence of novel, rare mutations that might confer resistance.[5][6][7][8]

Q4: Are there any known combination therapies that can overcome acquired resistance to this compound?

While clinical data on combination therapies to overcome this compound resistance is emerging, preclinical studies suggest that targeting the identified bypass pathways could be a viable strategy. For example, if MET amplification is detected, a combination of this compound with a MET inhibitor could be explored.[2][3] Similarly, for PI3K/AKT/mTOR pathway activation, combining this compound with a PI3K or mTOR inhibitor may restore sensitivity.[2]

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in long-term cell culture.

Possible Cause Troubleshooting Steps
Emergence of a resistant clone with a novel FGFR2 fusion 1. Perform RNA sequencing on resistant and parental cells to identify novel fusion transcripts.[1] 2. Validate the presence of the fusion by RT-PCR and Sanger sequencing. 3. Functionally test the fusion's role in resistance by expressing it in sensitive cells.[1]
Activation of bypass signaling pathways 1. Perform phosphoproteomic or Western blot analysis for activated RTKs (p-MET, p-EGFR, p-HER2). 2. Analyze gene expression or copy number variations of these RTKs.
Activation of the PI3K/AKT/mTOR pathway 1. Perform Western blot analysis for key pathway proteins (p-AKT, p-mTOR, p-S6K). 2. Sequence key genes in the pathway (PIK3CA, AKT1, PTEN) for mutations.[2]

Quantitative Data Summary

Table 1: In Vitro IC50 Values for FGFR Inhibitors in Sensitive and Resistant Patient-Derived Cells (PDCs)

Cell LineGenetic AlterationThis compound IC50 (μM)AZD4547 IC50 (μM)
PDC#2FGFR2 AmplificationSensitive (exact value not provided)< 1
PDC#1FGFR2 Amplification + FGFR2-ACSL5 Fusion2.9> 10

Source: Adapted from preclinical studies on acquired resistance in gastric cancer.[1]

Experimental Protocols

Protocol 1: Lentiviral Transduction to Express FGFR2-ACSL5 Fusion Protein

Objective: To functionally validate the role of the FGFR2-ACSL5 fusion in conferring resistance to this compound.

Materials:

  • Lentiviral expression vector (e.g., pLVX-IRES-Neo) containing the full-length FGFR2-ACSL5 cDNA

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Lipofectamine 2000 or a similar transfection reagent

  • Target sensitive cells (e.g., FGFR2-amplified gastric cancer cell line)

  • Polybrene

  • Puromycin or another selection antibiotic

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the FGFR2-ACSL5 expression vector and packaging plasmids using Lipofectamine 2000.

    • Collect the viral supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 μm filter.

  • Transduction of Target Cells:

    • Plate the target sensitive cells at 50-60% confluency.

    • Add the viral supernatant to the cells in the presence of Polybrene (8 μg/mL).

    • Incubate for 24 hours.

  • Selection of Transduced Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

    • Maintain the selection for 7-10 days until non-transduced cells are eliminated.

  • Validation of Expression:

    • Confirm the expression of the FGFR2-ACSL5 fusion protein by Western blot or RT-qPCR.

  • Drug Sensitivity Assay:

    • Perform a cell viability assay (e.g., MTS or CellTiter-Glo) on the transduced and parental cells with a range of this compound concentrations to determine the IC50 values.

Signaling Pathway and Workflow Diagrams

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation This compound This compound This compound->FGFR

Caption: Canonical FGFR signaling pathways inhibited by this compound.

Resistance_Mechanisms cluster_main Acquired Resistance to this compound cluster_mechanisms Resistance Mechanisms Initial_Sensitivity Tumor Cells (FGFR Dependent) LY2874455_Treatment This compound Treatment Initial_Sensitivity->LY2874455_Treatment Initial Response Acquired_Resistance Resistant Tumor Cells LY2874455_Treatment->Acquired_Resistance Development of Resistance Fusion FGFR2-ACSL5 Fusion Acquired_Resistance->Fusion Bypass Bypass Signaling (MET, EGFR, HER2) Acquired_Resistance->Bypass Downstream Downstream Activation (PI3K/AKT/mTOR) Acquired_Resistance->Downstream Experimental_Workflow cluster_workflow Workflow for Investigating Resistance Start Patient with Acquired Resistance to this compound Biopsy Pre- and Post-treatment Tumor Biopsies Start->Biopsy PDC Establish Patient-Derived Cell Lines (PDCs) Biopsy->PDC Sequencing Transcriptome Sequencing (RNA-seq) Biopsy->Sequencing Validation Functional Validation (e.g., Transduction) PDC->Validation Sequencing->Validation Mechanism Identify Resistance Mechanism Validation->Mechanism

References

Technical Support Center: Overcoming LY2874455 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-FGFR inhibitor, LY2874455. The following information addresses common challenges in overcoming resistance to this compound through combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective oral pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4. It functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and downstream signaling. This leads to the suppression of cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.

Q2: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?

Resistance to FGFR inhibitors, including this compound, can arise through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations in the FGFR kinase domain, often referred to as "gatekeeper" mutations (e.g., FGFR4 V550L). These mutations can sterically hinder the binding of the inhibitor to the ATP-binding pocket.

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on FGFR signaling. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway, which can be driven by mutations in key pathway components such as PIK3CA or loss of the tumor suppressor PTEN.

Q3: What combination therapy strategies have shown promise in overcoming this compound resistance?

Preclinical and clinical studies have explored several combination strategies to overcome this compound resistance:

  • Combination with PI3K/mTOR inhibitors: This is the most studied approach. Co-inhibition of FGFR and the PI3K/AKT/mTOR pathway has demonstrated synergistic effects in various cancer models. This is due to the frequent co-activation of these pathways in resistant tumors.

  • Combination with other receptor tyrosine kinase (RTK) inhibitors: In some contexts, resistance can be mediated by the activation of other RTKs like EGFR or MET. Combining this compound with inhibitors targeting these RTKs can be an effective strategy.

  • Combination with chemotherapy or radiotherapy: this compound has been shown to sensitize cancer cells to the cytotoxic effects of traditional cancer therapies like cisplatin, etoposide, and radiation.

Troubleshooting Guides

Problem 1: Reduced sensitivity to this compound in your cell line over time.

Possible Cause: Development of acquired resistance through on-target mutations or activation of bypass signaling pathways.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response curve with this compound on the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line using an MTT or similar cell viability assay. A significant rightward shift in the IC50 curve indicates resistance.

  • Investigate the Mechanism of Resistance:

    • On-Target Mutations: Sequence the kinase domain of the relevant FGFR in the resistant cell line to identify potential gatekeeper mutations.

    • Bypass Signaling: Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-S6, p-ERK) in the presence and absence of this compound. Increased phosphorylation of these proteins in the resistant line, even with FGFR inhibition, suggests bypass signaling.

  • Test Combination Therapies:

    • Based on your findings, test the efficacy of combination therapies. For example, if you observe AKT activation, combine this compound with a PI3K or mTOR inhibitor.

    • Use a synergy assay (e.g., Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

Problem 2: Inconsistent results in in vivo xenograft studies with this compound combination therapy.

Possible Cause: Suboptimal dosing, scheduling, or tumor model selection.

Troubleshooting Steps:

  • Verify Drug Potency and Formulation:

    • Ensure the this compound and the combination agent are properly formulated for in vivo use and that their potency has been verified.

  • Optimize Dosing and Schedule:

    • Conduct a pilot study to determine the maximum tolerated dose (MTD) of the combination therapy.

    • Evaluate different dosing schedules (e.g., concurrent vs. sequential administration) to maximize efficacy and minimize toxicity.

  • Characterize Your Xenograft Model:

    • Before initiating large-scale studies, thoroughly characterize the molecular profile of your patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model. Confirm the presence of the FGFR alteration and assess the baseline activity of potential bypass pathways.

  • Monitor Pharmacodynamics:

    • Collect tumor samples at various time points after treatment to assess target engagement. Use Western blotting or immunohistochemistry (IHC) to measure the levels of p-FGFR and downstream signaling proteins to confirm that both drugs are hitting their targets in the tumor tissue.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Combination Therapies

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nM)Combination AgentCombination Effect
SNU-16Gastric CancerFGFR2 Amplification1.5Everolimus (mTORi)Synergistic growth inhibition
KATO-IIIGastric CancerFGFR2 Amplification1.5Pictilisib (PI3Ki)Synergistic growth inhibition
RT-112Bladder CancerFGFR3 FusionNot specifiedEverolimus (mTORi)Synergistic growth inhibition
DMS114Lung CancerFGFR1 AmplificationNot specifiedAlpelisib (PI3Ki)Overcomes acquired resistance

Table 2: In Vivo Efficacy of this compound Combination Therapies

Xenograft ModelCancer TypeCombination TherapyTumor Growth Inhibition (%)Reference
SNU-16Gastric CancerThis compound + Ridaforolimus (mTORi)>80%
KATO-IIIGastric CancerThis compound + Buparlisib (PI3Ki)Significant tumor regression
RT-112Bladder CancerThis compound + Everolimus (mTORi)Enhanced anti-tumor activity[1]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and/or the combination agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat cells with this compound and/or the combination agent for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Drug Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination therapy). Administer the drugs via the appropriate route (e.g., oral gavage for this compound) at the predetermined doses and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).

  • Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 p PI3K PI3K FGFR->PI3K p GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR mTORi mTOR Inhibitor mTORi->mTOR PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: FGFR signaling and points of therapeutic intervention.

Experimental_Workflow start Start: This compound-Resistant Cell Line ic50 Confirm Resistance (MTT Assay - IC50 Shift) start->ic50 western Investigate Mechanism (Western Blot for p-AKT, p-ERK) ic50->western combo_vitro In Vitro Combination Therapy (MTT/Synergy Assay) western->combo_vitro combo_vivo In Vivo Combination Therapy (Xenograft Model) combo_vitro->combo_vivo analysis Data Analysis (Tumor Growth Inhibition) combo_vivo->analysis end Conclusion: Effective Combination Strategy analysis->end

Caption: Workflow for overcoming this compound resistance.

Resistance_Mechanisms Resistance This compound Resistance OnTarget On-Target (Gatekeeper Mutations) Resistance->OnTarget Bypass Bypass Signaling (PI3K/AKT/mTOR Activation) Resistance->Bypass Combo_Therapy Combination Therapy (e.g., + mTORi/PI3Ki) OnTarget->Combo_Therapy Next-gen FGFRi Bypass->Combo_Therapy Overcomes Resistance

Caption: Mechanisms of and solutions for this compound resistance.

References

troubleshooting inconsistent results in LY2874455 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY2874455, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable small molecule that acts as a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Its primary mechanism is to bind to the ATP-binding pocket of the FGFRs, which inhibits the downstream signaling pathways responsible for cell proliferation and angiogenesis in cancer cells.[1][2][3] It has also been shown to inhibit VEGFR2 activity.[4]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO.[1][4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[4] One study prepared a 20 mM stock solution in DMSO.[3] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For in vivo studies, working solutions should be freshly prepared.[5]

Q3: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes?

Inconsistent IC50 values can arise from several factors:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in cell culture medium. The final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced toxicity.

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound, which can be influenced by their FGFR expression and mutation status.[6] For example, cell lines with FGFR amplification are significantly more susceptible.

  • Assay Conditions: Factors such as cell density, incubation time, and the specific proliferation assay used (e.g., MTT, CellTiter-Glo) can all impact the calculated IC50 value. It is crucial to maintain consistency in these parameters across experiments.

  • Reagent Quality: The purity and batch of this compound, as well as the quality of cell culture reagents, can contribute to variability.

Q4: My Western blot results for downstream signaling molecules are not showing the expected inhibition. What should I check?

  • Treatment Duration and Concentration: Ensure that the concentration of this compound and the incubation time are sufficient to inhibit the target. A dose-response and time-course experiment can help optimize these conditions.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies for the target proteins (e.g., p-FGFR, p-FRS2, p-ERK).

  • Basal Phosphorylation Levels: Some cell lines may have low basal levels of FGFR pathway activation. Stimulation with an appropriate FGF ligand may be necessary to observe a clear inhibitory effect.[7]

  • Off-Target Effects: While this compound is a potent FGFR inhibitor, it can have off-target effects on other kinases, which might complicate the interpretation of signaling data.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference(s)
FGFR12.8[4]
FGFR22.6[4]
FGFR36.4[4]
FGFR46.0[4]
VEGFR27.0[4]

Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
KMS-11Multiple Myeloma0.57[5]
OPM-2Multiple Myeloma1.0[5]
SNU-16Gastric Cancer0.8[5]
KATO-IIIGastric Cancer1.5[5]
RT-112Bladder Cancer0.3 - 0.8[5]
L-363Multiple Myeloma60.4[5]
U266Multiple Myeloma290.7[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM) by dissolving the powder in fresh, anhydrous DMSO.[3]

    • Brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[3][5]

Protocol 2: Cell Proliferation Assay (General)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. A vehicle control should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation This compound This compound This compound->FGFR Inhibition FRS2 FRS2 P1->FRS2 Phosphorylation PLCg PLCγ P1->PLCg Phosphorylation PI3K PI3K P1->PI3K Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Solubility Is the compound fully dissolved? (Check for precipitation) Check_Compound->Check_Solubility Sonication Sonication / Use fresh DMSO Check_Solubility->Sonication No Check_Storage Was the stock stored correctly? (-20°C / -80°C, aliquoted) Check_Solubility->Check_Storage Yes Sonication->Check_Storage New_Stock Prepare fresh stock solution Check_Storage->New_Stock No Check_Protocol Step 2: Review Experimental Protocol Check_Storage->Check_Protocol Yes New_Stock->Check_Protocol Check_Cells Are cell line characteristics appropriate? (FGFR status, passage number) Check_Protocol->Check_Cells Validate_Cells Validate cell line identity and FGFR expression Check_Cells->Validate_Cells No Check_Assay Are assay parameters consistent? (cell density, incubation time) Check_Cells->Check_Assay Yes Validate_Cells->Check_Assay Standardize_Assay Standardize all assay parameters Check_Assay->Standardize_Assay No Check_Reagents Step 3: Evaluate Reagents Check_Assay->Check_Reagents Yes Standardize_Assay->Check_Reagents Check_Antibodies Are antibodies validated and at optimal dilution? (For Western Blots) Check_Reagents->Check_Antibodies Validate_Antibodies Perform antibody validation experiments Check_Antibodies->Validate_Antibodies No Check_Media Is cell culture media and serum consistent? Check_Antibodies->Check_Media Yes Validate_Antibodies->Check_Media Use_Consistent_Reagents Use reagents from the same batch Check_Media->Use_Consistent_Reagents No End Consistent Results Check_Media->End Yes Use_Consistent_Reagents->End

Caption: Troubleshooting Workflow for Inconsistent this compound Results.

References

Technical Support Center: LY2874455 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2874455 in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, potent, and selective pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It targets all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4), thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in FGFR-dependent tumors.[2][3] this compound has demonstrated a broad spectrum of antitumor activity in various preclinical cancer models, including gastric, bladder, multiple myeloma, and non-small cell lung cancer.[2]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

Based on published preclinical studies, a common and effective oral dose of this compound is 3 mg/kg , administered once or twice daily (QD or BID).[2][4][5] This dosage has been shown to induce significant tumor growth inhibition in various xenograft models.[2][5] Dose-dependent effects have been observed, with doses ranging from 1 mg/kg to 3 mg/kg showing efficacy.[2] For initial studies, a dose of 3 mg/kg administered orally once or twice daily is a well-supported starting point.

Q3: How should this compound be formulated for oral administration in mice?

This compound has been successfully formulated for oral gavage in a suspension of 10% Acacia .[2] Another suitable vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water. For poorly soluble kinase inhibitors like this compound, alternative formulations can include solutions with co-solvents like PEG300 and Tween 80, or lipid-based formulations to improve oral absorption.

Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?

A key pharmacodynamic marker for this compound activity is the inhibition of FGF-induced phosphorylation of downstream signaling proteins, such as ERK (p-ERK).[2] This can be assessed in tumor tissue or surrogate tissues like the heart.[2] A common method involves collecting tissues at specific time points after this compound administration, followed by Western blot analysis or ELISA to quantify the levels of p-ERK.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility/Precipitation of Formulation This compound is a poorly water-soluble compound. Improper formulation can lead to precipitation.- Ensure the vehicle is appropriate. For suspensions, ensure uniform mixing before each administration. - Consider using a solubilizing agent such as Captisol® (sulfobutylether-β-cyclodextrin). - For lipid-based formulations, ensure the compound is fully dissolved in the lipid vehicle. - Prepare fresh formulations regularly to minimize degradation and precipitation.
High Variability in Tumor Growth Inhibition - Inconsistent dosing volume or technique. - Variability in the tumor microenvironment or host immune response. - Heterogeneity of the xenograft model.- Ensure accurate and consistent oral gavage technique. - Use a sufficient number of animals per group to account for biological variability. - Ensure tumors are of a consistent size at the start of treatment. - Monitor animal health closely to identify any confounding factors.
Unexpected Toxicity (e.g., weight loss, lethargy) - Dose may be too high for the specific animal strain or model. - Off-target effects of the inhibitor. - Formulation vehicle may be causing adverse effects.- Reduce the dosage or the frequency of administration (e.g., from BID to QD). - Monitor animal weight and overall health daily. - Include a vehicle-only control group to assess the toxicity of the formulation itself. - Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.
Hyperphosphatemia This is a known on-target effect of FGFR inhibition due to the role of FGFR in phosphate homeostasis.- Monitor serum phosphate levels regularly. - In clinical settings, phosphate binders are used. For preclinical studies, if this side effect is severe, consider dose reduction. - Ensure animals have free access to water.
Lack of Efficacy - The tumor model may not be dependent on FGFR signaling. - Insufficient drug exposure due to poor oral bioavailability. - Development of resistance mechanisms.- Confirm FGFR expression and activation in your tumor model through methods like Western blot or immunohistochemistry. - Perform pharmacokinetic studies to assess drug concentration in plasma and tumor tissue. - If possible, analyze tumors from non-responding animals for potential resistance mutations.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
FGFR12.8
FGFR22.6
FGFR36.4
FGFR46.0
VEGFR27.0

Source: Selleck Chemicals[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDose (mg/kg)Dosing ScheduleRoute% Tumor Growth Inhibition (TGI)
SNU-16 (Gastric)3BIDOral>100 (Regression)
OPM-2 (Multiple Myeloma)3BIDOral>100 (Regression)
NCI-H460 (NSCLC)3BIDOral~70
RT-112 (Bladder)3BIDOral>100 (Regression)
LS70x (Liposarcoma)3BIDOralSignificant Inhibition

Source: Molecular Cancer Therapeutics, 2011; Cells, 2019[2][5]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., SNU-16, RT-112) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound formulation (e.g., in 10% Acacia) fresh daily.

    • Administer this compound or vehicle control orally via gavage at the desired dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Pharmacodynamic Analysis of p-ERK Inhibition
  • Study Design:

    • Use tumor-bearing mice from the efficacy study or a separate cohort.

    • Administer a single dose of this compound or vehicle.

  • Tissue Collection:

    • At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals.

    • Excise tumors and/or surrogate tissues (e.g., heart) and snap-freeze in liquid nitrogen.

  • Protein Extraction and Analysis:

    • Homogenize the frozen tissues in lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Analyze protein lysates by Western blot using antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin).

    • Alternatively, use an ELISA kit for quantitative measurement of p-ERK levels.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cell Culture implantation 2. Subcutaneous Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization formulation 5. This compound Formulation randomization->formulation administration 6. Oral Administration (QD or BID) formulation->administration monitoring 7. Monitor Tumor Volume & Body Weight administration->monitoring euthanasia 8. Euthanasia & Tissue Collection monitoring->euthanasia efficacy 9a. Efficacy Analysis (Tumor Growth Inhibition) euthanasia->efficacy pd_analysis 9b. Pharmacodynamic Analysis (p-ERK) euthanasia->pd_analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Technical Support Center: Managing Hyperphosphatemia as a Side Effect of LY2874455

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperphosphatemia, a common on-target side effect of the pan-FGFR inhibitor, LY2874455.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperphosphatemia?

A1: this compound is an oral, selective, pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] Hyperphosphatemia, or elevated serum phosphate levels, is an on-target effect of FGFR inhibition.[2] Specifically, by inhibiting FGFR1, this compound disrupts the normal signaling of FGF23, a key hormone that regulates phosphate excretion in the kidneys. This disruption leads to increased reabsorption of phosphate by the renal tubules, resulting in higher levels of phosphate in the blood.[3][4]

Q2: How common is hyperphosphatemia with this compound treatment?

A2: Hyperphosphatemia is the most frequently reported adverse event associated with this compound. In a Phase 1 clinical trial (NCT01212107), hyperphosphatemia was observed in 79.3% of patients treated with this compound.[5] Most of these cases were Grade 1 or 2 in severity.[6]

Q3: What are the potential consequences of unmanaged hyperphosphatemia in a research setting?

A3: In preclinical research, sustained hyperphosphatemia can lead to several complications that may confound experimental results. These include soft tissue and vascular calcification, which can affect organ function and animal welfare.[7] It can also lead to secondary hyperparathyroidism and alterations in bone metabolism.[8] Therefore, proactive monitoring and management are crucial to ensure the integrity of the research and the well-being of the animal subjects.

Q4: What are the general strategies for managing hyperphosphatemia induced by this compound?

A4: The primary management strategies for this compound-induced hyperphosphatemia include:

  • Dietary Phosphate Restriction: Limiting the intake of phosphorus-rich foods.

  • Phosphate Binders: Administering agents that bind to dietary phosphate in the gastrointestinal tract, preventing its absorption.

  • Dose Modification: Reducing the dose or temporarily interrupting the administration of this compound.[2]

Troubleshooting Guide

Q1: My animal model is developing severe hyperphosphatemia despite being on a low-phosphate diet. What should I do?

A1: If dietary modification alone is insufficient, the next step is to introduce a phosphate binder. Sevelamer carbonate or calcium carbonate are commonly used options in preclinical studies. Start with a low dose mixed into the feed or administered via oral gavage and titrate upwards as needed based on weekly serum phosphate monitoring. If hyperphosphatemia remains severe (e.g., >10 mg/dL) despite these interventions, consider a dose reduction of this compound.[3]

Q2: The phosphate binder I am using is causing gastrointestinal issues (e.g., diarrhea, constipation) in my research animals. What are my options?

A2: Gastrointestinal side effects can occur with phosphate binders. If you are using a calcium-based binder, you could switch to a non-calcium-based binder like sevelamer, or vice versa. You can also try lowering the dose of the binder and combining it with a stricter low-phosphate diet. If the issues persist, consult with a veterinarian to rule out other causes and discuss alternative phosphate-binding agents.

Q3: My animal's serum phosphate levels are fluctuating significantly between measurements. What could be the cause?

A3: Fluctuations in serum phosphate can be due to several factors. Ensure that blood collection is performed at a consistent time relative to feeding and dosing with this compound, as phosphate levels can vary with diurnal rhythm and food intake. Also, verify the consistency of the diet and the administration of phosphate binders. Inconsistent food consumption or binder dosage can lead to variable phosphate absorption.

Q4: I have initiated a dose reduction of this compound due to hyperphosphatemia, but the phosphate levels are not decreasing. What is the next step?

A4: If a dose reduction of this compound does not lead to a sufficient decrease in serum phosphate, a temporary interruption of treatment may be necessary. Withhold this compound until phosphate levels return to a manageable range (e.g., <7.0 mg/dL). Once the levels are controlled, you can consider re-initiating this compound at a lower dose.[3]

Q5: Can hyperphosphatemia be a marker of this compound's on-target activity?

A5: Yes, the development of hyperphosphatemia is a pharmacodynamic marker of FGFR inhibition.[6] The degree of phosphate elevation can correlate with the extent of target engagement. However, it is crucial to manage this side effect to prevent complications that could interfere with the study's objectives.

Data Presentation

Table 1: Incidence of Hyperphosphatemia with this compound in the Phase 1 Clinical Trial (NCT01212107)

Adverse EventAll GradesGrade 3 or 4
Hyperphosphatemia79.3%Not Reported

Data from a cohort of 58 patients with advanced cancer.[5]

Table 2: Management Recommendations for Hyperphosphatemia with FGFR Inhibitors

Serum Phosphate Level (mg/dL)Grade (CTCAE v5.0)Recommended Action
> Normal - 5.51Initiate low-phosphate diet.
> 5.5 - 7.02Continue low-phosphate diet and initiate phosphate binder therapy (e.g., sevelamer or calcium-based binder).
> 7.0 - 10.03Intensify phosphate binder therapy. Consider dose reduction of this compound.
> 10.04Withhold this compound. Aggressively manage with phosphate binders and dietary restriction. Resume this compound at a reduced dose once phosphate level is <7.0 mg/dL.[3]

Experimental Protocols

Protocol 1: Monitoring Serum Phosphate Levels in a Preclinical Mouse Model

  • Blood Collection:

    • Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein puncture at baseline (before starting this compound treatment) and then weekly.

    • For consistency, collect blood at the same time of day for each measurement.

    • Use serum separator tubes for collection.

  • Sample Processing:

    • Allow blood to clot at room temperature for 15-30 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the serum.

    • Carefully collect the serum supernatant.

  • Phosphate Measurement:

    • Use a commercially available colorimetric phosphate assay kit.

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance using a microplate reader at the specified wavelength.

    • Calculate the phosphate concentration based on a standard curve.

Protocol 2: Management of Hyperphosphatemia in a Preclinical Mouse Model

  • Dietary Modification:

    • Upon initiation of this compound treatment, switch the animals to a low-phosphate diet (e.g., 0.2% phosphorus content). Standard rodent chow typically contains around 0.6% phosphorus.[9]

    • Ensure ad libitum access to the low-phosphate diet and water.

    • Monitor food intake to ensure it is not significantly impacting the animals' health.

  • Administration of Phosphate Binders:

    • If serum phosphate levels exceed 5.5 mg/dL, initiate treatment with a phosphate binder.

    • Sevelamer Carbonate:

      • Prepare a suspension of sevelamer carbonate in sterile water.

      • Administer via oral gavage at a starting dose of 100-300 mg/kg, once or twice daily with meals.[10] The dose can be titrated up as needed.

    • Calcium Carbonate:

      • Can be mixed directly into a powdered low-phosphate diet at a concentration of 1-3% by weight.[11]

      • Alternatively, prepare a suspension for oral gavage.

  • Dose Modification of this compound:

    • If serum phosphate levels exceed 7.0 mg/dL despite dietary modification and phosphate binders, consider a dose reduction of this compound by 25-50%.

    • If serum phosphate exceeds 10.0 mg/dL, withhold this compound treatment until levels decrease to below 7.0 mg/dL, then resume at a reduced dose.[3]

Visualizations

FGFR_Signaling_Pathway FGF23 FGF23 FGFR1 FGFR1 FGF23->FGFR1 Binds NPT2a_NPT2c NPT2a/NPT2c (Phosphate Transporters) FGFR1->NPT2a_NPT2c Inhibits Klotho Klotho Klotho->FGFR1 Co-receptor This compound This compound This compound->FGFR1 Inhibits Phosphate_Reabsorption Renal Phosphate Reabsorption NPT2a_NPT2c->Phosphate_Reabsorption Mediates Hyperphosphatemia Hyperphosphatemia Phosphate_Reabsorption->Hyperphosphatemia Leads to

Caption: Mechanism of this compound-induced hyperphosphatemia.

Experimental_Workflow Start Start this compound Treatment Monitor Monitor Serum Phosphate (Weekly) Start->Monitor Check1 Phosphate > 5.5 mg/dL? Monitor->Check1 Check2 Phosphate > 7.0 mg/dL? Monitor->Check2 Check3 Phosphate > 10.0 mg/dL? Monitor->Check3 Diet Initiate Low-Phosphate Diet Check1->Diet Yes Continue Continue Monitoring Check1->Continue No Diet->Monitor Binders Add Phosphate Binders Check2->Binders Yes Check2->Continue No Binders->Monitor Dose_Reduce Reduce this compound Dose Check3->Dose_Reduce No (>7.0) Withhold Withhold this compound Check3->Withhold Yes Dose_Reduce->Monitor Withhold->Monitor Continue->Monitor

Caption: Workflow for managing hyperphosphatemia in preclinical studies.

Troubleshooting_Logic High_Phosphate High Serum Phosphate (>5.5 mg/dL) On_Diet Is animal on low-phosphate diet? High_Phosphate->On_Diet Start_Diet Start Low-Phosphate Diet On_Diet->Start_Diet No On_Binder Is animal on phosphate binder? On_Diet->On_Binder Yes Start_Diet->On_Binder Binder_GI_Issues GI Issues with Binder? On_Binder->Binder_GI_Issues Yes Dose_Adequate Is this compound dose appropriate? On_Binder->Dose_Adequate No Start_Binder Start Phosphate Binder Start_Binder->Binder_GI_Issues Switch_Binder Switch Binder Type (e.g., Ca-based to non-Ca-based) Binder_GI_Issues->Switch_Binder Yes Binder_GI_Issues->Dose_Adequate No Switch_Binder->Dose_Adequate Reduce_Dose Reduce this compound Dose Dose_Adequate->Reduce_Dose No (Phosphate still high) Consult_Vet Consult Veterinarian Dose_Adequate->Consult_Vet Yes Reduce_Dose->Consult_Vet

References

Navigating Preclinical LY2874455 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for investigators utilizing the pan-FGFR inhibitor, LY2874455, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges related to minimizing and managing toxicity, ensuring the integrity and success of your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: Based on preclinical data, the most consistently reported toxicities associated with this compound are hyperphosphatemia and dose-dependent increases in blood pressure. Hyperphosphatemia is considered an on-target effect of FGFR inhibition.[1][2][3] At therapeutic doses (e.g., ~3 mg/kg), the compound is generally reported to be well-tolerated in xenograft models with no significant effects on body weight.[4]

Q2: At what dose does this compound typically induce hypertension in animal models?

A2: In rat models, significant increases in arterial pressure have been observed at a dose of 10 mg/kg. In contrast, doses of 1 and 3 mg/kg did not produce significant changes in blood pressure.

Q3: Is hyperphosphatemia manageable in a preclinical setting?

A3: Yes. While a consistent on-target effect of FGFR inhibition, hyperphosphatemia can be managed in animal models.[1][2] Strategies include dietary phosphate restriction and the administration of phosphate-binding agents.[1][5]

Q4: What are the general classes of toxicities associated with pan-FGFR inhibitors that I should be aware of?

A4: Broader class-related toxicities for FGFR inhibitors, which may be relevant to monitor in long-term studies, include ocular toxicities (e.g., dry eye, retinal changes), dermatologic effects (e.g., dry skin, alopecia), gastrointestinal issues (e.g., diarrhea, stomatitis), and hand-foot syndrome.[3][6][7] Proactive monitoring for these potential adverse events is recommended.[3]

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia

Symptoms: Elevated serum phosphate levels in routine blood work.

Troubleshooting Steps:

  • Confirm Baseline Levels: Ensure that pre-treatment serum phosphate levels were within the normal range for the specific animal model and strain.

  • Dietary Modification: Switch the animals to a low-phosphate diet. This should be implemented proactively if hyperphosphatemia is an anticipated on-target effect.

  • Administer Phosphate Binders: If dietary modification is insufficient, consider the administration of phosphate-binding agents. The choice of binder and dosing regimen should be determined in consultation with a veterinarian and based on established protocols.

  • Dose Adjustment: If hyperphosphatemia persists and is associated with other adverse effects, a dose reduction of this compound may be necessary.

Issue 2: Monitoring and Mitigating Hypertension

Symptoms: Elevated blood pressure readings, which may not be externally apparent.

Troubleshooting Steps:

  • Establish Baseline Blood Pressure: Acclimate animals to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) and record stable baseline readings before initiating treatment.

  • Regular Monitoring: Implement a consistent schedule for blood pressure monitoring throughout the study, especially during the initial dosing period and after any dose escalations.

  • Dose-Response Assessment: If hypertension is detected, determine if it is dose-dependent by evaluating animals at different dose levels of this compound.

  • Consider Antihypertensive Co-medication: In cases where the therapeutic goals of the study require maintaining a dose of this compound that induces hypertension, the use of antihypertensive agents may be considered. This should be done with careful consideration of potential drug-drug interactions and after consulting relevant literature and veterinary staff.

Quantitative Toxicity Data Summary

ParameterAnimal ModelDoseObserved EffectCitation
Blood Pressure Rat1 mg/kgNo significant change
3 mg/kgNo significant change
10 mg/kgSignificant increase in arterial pressure
Body Weight Mouse (xenograft models)~3 mg/kgGenerally well-tolerated with no significant body weight loss[4]
Serum Phosphate General (On-target effect)Not specifiedIncreased serum phosphorus levels (Hyperphosphatemia)[1][2][3][5]

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for in vivo toxicity assessment.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds TKD Tyrosine Kinase Domain This compound This compound This compound->TKD Inhibits PLCg PLCγ TKD->PLCg PI3K PI3K TKD->PI3K RAS_MAPK RAS-MAPK Pathway TKD->RAS_MAPK Downstream Cellular Responses (Proliferation, Survival, etc.) PLCg->Downstream AKT AKT PI3K->AKT RAS_MAPK->Downstream AKT->Downstream

Caption: FGFR Signaling Pathway Inhibition by this compound.

In_Vivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Analysis A Animal Model Selection & Acclimation B Dose Range Finding (if necessary) A->B C Establish Baseline (Body Weight, Blood Pressure, etc.) B->C D This compound Administration C->D E Daily Clinical Observations (Behavior, Appearance) D->E F Regular Monitoring (Body Weight, Food/Water Intake) D->F G Scheduled Blood Pressure & Blood Sampling D->G I Necropsy & Organ Weight Measurement D->I End of Study H Terminal Blood Collection (Hematology & Clinical Chemistry) G->H K Data Analysis & Reporting H->K J Histopathology of Key Organs I->J J->K

Caption: Experimental Workflow for In Vivo Toxicity Assessment.

Detailed Experimental Protocols

Protocol 1: Blood Pressure Measurement in Rodents (Tail-Cuff Method)

  • Acclimation: For 3-5 consecutive days prior to the first measurement, acclimate the animals to the restraining device and the tail-cuff apparatus without taking measurements. This minimizes stress-induced hypertension.

  • Procedure:

    • Place the conscious animal in a restraining device.

    • Position the tail cuff and pulse sensor on the animal's tail according to the manufacturer's instructions.

    • Allow the animal to remain in the restrainer for a 5-10 minute stabilization period.

    • Initiate the automated measurement cycle. The cuff will inflate and then gradually deflate, allowing the sensor to detect the systolic and diastolic blood pressure.

    • Record a series of 5-7 measurements and average the values after discarding any outliers.

  • Frequency: Conduct measurements at the same time of day for each session to minimize diurnal variations. A typical schedule would be baseline (pre-dose), and then weekly or bi-weekly throughout the study.

Protocol 2: Monitoring Serum Phosphate Levels

  • Blood Collection:

    • Collect blood samples via an appropriate method for the animal model (e.g., saphenous vein, tail vein).

    • For terminal studies, blood can be collected via cardiac puncture.

    • Use serum separator tubes for sample collection.

  • Sample Processing:

    • Allow the blood to clot at room temperature for 15-30 minutes.

    • Centrifuge the samples at 1,500-2,000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully aspirate the serum supernatant and transfer it to a clean microcentrifuge tube.

  • Analysis:

    • Analyze the serum phosphate concentration using a colorimetric assay kit according to the manufacturer's protocol, or utilize an automated clinical chemistry analyzer.

    • Ensure that the assay is validated for the species being tested.

  • Frequency: Collect samples for baseline measurement prior to dosing, and then at regular intervals (e.g., weekly) and at the termination of the study.

Protocol 3: General Toxicity Monitoring

  • Clinical Observations: Conduct and record daily observations of each animal, noting any changes in posture, activity level, grooming, and the presence of any abnormal clinical signs.

  • Body Weight: Measure and record the body weight of each animal at least twice weekly.

  • Food and Water Consumption: If significant changes in body weight are observed, measure and record daily food and water intake to assess for anorexia or adipsia.

  • Necropsy and Histopathology (Terminal Procedure):

    • At the end of the study, perform a thorough gross necropsy on all animals.

    • Collect and weigh key organs (e.g., liver, kidneys, heart, spleen).

    • Fix tissues in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified veterinary pathologist.

References

Validation & Comparative

A Comparative Analysis of LY2874455 and AZD4547 in Preclinical Cancer Models with a Focus on Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two fibroblast growth factor receptor (FGFR) inhibitors, LY2874455 and AZD4547. While both compounds are potent inhibitors of the FGFR signaling pathway, a direct comparative study of their efficacy in ovarian cancer models has not been published to date. This document summarizes the available preclinical data for each inhibitor, with a focus on AZD4547 in ovarian cancer and this compound in other solid tumors, to offer insights into their potential therapeutic applications.

Executive Summary

AZD4547 has demonstrated significant antitumor effects in various ovarian cancer models, both in vitro and in vivo. It has been shown to inhibit proliferation, induce apoptosis, and suppress migration and invasion of ovarian cancer cells. In contrast, preclinical data for this compound in ovarian cancer models are not currently available in the public domain. Studies on other cancer types, such as liposarcoma, indicate that this compound is a potent pan-FGFR inhibitor with robust anti-tumor activity. This guide presents the distinct preclinical profiles of each inhibitor to aid researchers in understanding their mechanisms and potential applications.

Mechanism of Action and Signaling Pathways

Both this compound and AZD4547 are small molecule inhibitors that target the ATP-binding pocket of FGFRs, thereby inhibiting receptor autophosphorylation and downstream signaling.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including ovarian cancer, by promoting cell proliferation, survival, migration, and angiogenesis.[3]

This compound is described as a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][4] AZD4547 is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[2] The inhibition of these receptors blocks the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

FGFR Signaling Pathway Inhibition FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor This compound or AZD4547 Inhibitor->FGFR Inhibition

Figure 1: Simplified diagram of the FGFR signaling pathway and the mechanism of inhibition by this compound and AZD4547.

Efficacy of AZD4547 in Ovarian Cancer Models

Multiple studies have demonstrated the anti-tumor activity of AZD4547 in preclinical models of ovarian cancer.

In Vitro Efficacy

AZD4547 has been shown to inhibit the proliferation of various human ovarian cancer cell lines in a dose-dependent manner.[5] It also induces apoptosis and inhibits cell migration and invasion.[6] Furthermore, AZD4547 has been observed to reduce the sphere-forming ability and self-renewal capacity of ovarian cancer stem cells.[5]

Cell LineAssayEndpointResultReference
OVCAR-3ProliferationIC50Not specified[7]
SKOV-3ProliferationIC50Not specified[7]
A2780ProliferationSignificant reductionDose-dependent[2]
SKOV3ip1ProliferationSignificant reductionDose-dependent[2]
HeyA8ProliferationSignificant reductionDose-dependent[2]
A2780-CP20 (Cisplatin-resistant)ProliferationNo significant effect-[2]
SKOV3-TR (Taxol-resistant)ProliferationNo significant effect-[2]
OVCAR-8ApoptosisIncreased apoptosisDose-dependent[6]
ES-2ApoptosisIncreased apoptosisDose-dependent[6]
OVCAR-8MigrationInhibitionDose-dependent[6]
ES-2InvasionInhibitionDose-dependent[6]

Table 1: Summary of in vitro efficacy of AZD4547 in ovarian cancer cell lines.

In Vivo Efficacy

In vivo studies using xenograft models of human ovarian cancer have shown that oral administration of AZD4547 significantly inhibits tumor growth.[2] In drug-sensitive xenograft models (A2780 and SKOV3ip1), AZD4547 treatment led to a significant decrease in tumor weight compared to controls.[2] However, this effect was not observed in drug-resistant models (A2780-CP20 and SKOV3-TR).[2]

ModelTreatmentOutcomeReference
A2780 XenograftAZD4547 (25 mg/kg, daily, p.o.)Significantly decreased tumor weight[2]
SKOV3ip1 XenograftAZD4547 (25 mg/kg, daily, p.o.)Significantly decreased tumor weight[2]
A2780-CP20 XenograftAZD4547 (25 mg/kg, daily, p.o.)No significant effect on tumor weight[2]
SKOV3-TR XenograftAZD4547 (25 mg/kg, daily, p.o.)No significant effect on tumor weight[2]

Table 2: Summary of in vivo efficacy of AZD4547 in ovarian cancer xenograft models.

Efficacy of this compound in Preclinical Cancer Models

As of the date of this guide, no peer-reviewed studies detailing the efficacy of this compound specifically in ovarian cancer models have been identified. However, its potent anti-tumor activity has been demonstrated in other cancer types.

In Vitro and In Vivo Efficacy in Other Cancers

A preclinical study on FRS2-amplified liposarcoma demonstrated that this compound induced a stronger and more sustained growth inhibitory effect and higher levels of apoptosis compared to another FGFR inhibitor, NVP-BGJ398.[8] In vivo, this compound significantly inhibited the growth of FRS2-amplified DDLPS xenografts.[8] A phase 1 clinical trial of this compound in patients with various advanced cancers showed modest anti-tumor activity, with some patients experiencing stable disease or a partial response.[9][10]

Cancer TypeModelEndpointResultReference
Liposarcoma (FRS2-amplified)NRH-LS1 cellsGrowth Inhibition (IC50)~7 nM[8]
Liposarcoma (FRS2-amplified)NRH-LS1 cellsApoptosisInduced apoptosis[8]
Liposarcoma (FRS2-amplified)DDLPS xenograftTumor Growth InhibitionSignificant[8]
Various Advanced CancersPhase 1 Clinical TrialObjective ResponsePartial responses and stable disease observed[9][10]

Table 3: Summary of preclinical and clinical efficacy of this compound in various cancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

AZD4547 in Ovarian Cancer Models

Cell Lines and Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3ip1, HeyA8, OVCAR-8, ES-2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][6]

Proliferation Assays: Cell viability was typically assessed using MTT or similar colorimetric assays after treatment with various concentrations of AZD4547 for specified durations (e.g., 48-72 hours).[2]

Apoptosis Assays: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.[6] Western blotting for cleaved PARP and cleaved caspase-3 was also used to confirm apoptosis.[6]

Migration and Invasion Assays: Wound healing assays and transwell migration/invasion assays were performed to evaluate the effect of AZD4547 on cell motility.[6]

In Vivo Xenograft Studies: Female immunodeficient mice were intraperitoneally or subcutaneously injected with human ovarian cancer cells. Once tumors were established, mice were treated with AZD4547 (e.g., 25 mg/kg daily by oral gavage) or vehicle control. Tumor volume and weight were monitored over time.[2]

Experimental Workflow AZD4547 General Experimental Workflow for AZD4547 in Ovarian Cancer cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Ovarian Cancer Cell Culture treatment_vitro Treatment with AZD4547 cell_culture->treatment_vitro proliferation_assay Proliferation Assay (MTT) treatment_vitro->proliferation_assay apoptosis_assay Apoptosis Assay (FACS, Western Blot) treatment_vitro->apoptosis_assay migration_assay Migration/Invasion Assay (Transwell) treatment_vitro->migration_assay xenograft Establish Ovarian Cancer Xenograft Model treatment_vivo Treatment with AZD4547 xenograft->treatment_vivo tumor_measurement Monitor Tumor Growth treatment_vivo->tumor_measurement endpoint_analysis Tumor Weight Analysis tumor_measurement->endpoint_analysis

Figure 2: Generalized experimental workflow for evaluating the efficacy of AZD4547 in ovarian cancer models.

This compound in Other Cancer Models

Cell Lines and Culture: Cancer cell lines from various origins (e.g., liposarcoma) were used.[8]

Biochemical Assays: The inhibitory activity of this compound against FGFR kinases was determined using biochemical assays measuring enzyme activity.[11]

Cell-Based Assays: The effect of this compound on cell proliferation, apoptosis, and downstream signaling (e.g., phosphorylation of FRS2 and ERK) was assessed using standard in vitro techniques.[8][11]

In Vivo Xenograft Studies: Immunodeficient mice bearing xenografts of human cancer cell lines were treated with this compound via oral gavage. Tumor growth was monitored, and pharmacodynamic markers were often assessed in tumor tissues.[8][11]

Conclusion and Future Directions

AZD4547 has demonstrated promising preclinical efficacy against drug-sensitive ovarian cancer models, supporting its further investigation for this indication. The lack of efficacy in drug-resistant models suggests that combination therapies or patient selection based on specific biomarkers may be necessary.

While this compound is a potent pan-FGFR inhibitor with demonstrated activity in other solid tumors, its efficacy in ovarian cancer remains to be elucidated. The finding that FRS2-mediated signaling is associated with poor prognosis in high-grade serous ovarian cancer suggests that this compound could have therapeutic potential in this context.[12]

Direct, head-to-head preclinical studies of this compound and AZD4547 in a panel of ovarian cancer cell lines and patient-derived xenograft models are warranted. Such studies would provide a clearer understanding of their comparative efficacy and help to identify the most responsive patient populations for future clinical trials. Key areas for future research include the evaluation of these inhibitors in combination with standard-of-care chemotherapy or other targeted agents to overcome drug resistance, and the identification of predictive biomarkers to guide patient selection.

References

In Vivo Target Engagement of LY2874455: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo target engagement of the pan-FGFR inhibitor LY2874455 with other alternative FGFR inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This compound is a potent, orally bioavailable, and selective pan-inhibitor of fibroblast growth factor receptors (FGFRs) that has demonstrated significant anti-tumor activity in various preclinical cancer models. Validating the engagement of this compound with its intended targets in a complex in vivo environment is crucial for its clinical development. This guide delves into the methodologies used to confirm its in vivo target engagement and compares its performance with other notable FGFR inhibitors.

Comparative Efficacy of FGFR Inhibitors

The following table summarizes the in vivo efficacy of this compound in comparison to other pan-FGFR inhibitors, NVP-BGJ398, AZD4547, and Rogaratinib, in various tumor xenograft models.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound FRS2-amplified DDLPS (LS70x)3 mg/kg, twice dailySignificant inhibition of tumor growth from day 4.Showed superior and more sustained growth inhibition compared to NVP-BGJ398.[1]
NVP-BGJ398 FRS2-amplified DDLPS (NRH-LS1)Not specified in direct comparisonTransient cytostatic effects.Less potent than this compound in inducing apoptosis and inhibiting long-term cell proliferation.[1]
AZD4547 FGFR1-amplified NSCLC (PDTX models)12.5 or 25 mg/kg, once dailyPotent tumor stasis or regression.Efficacy correlated with FGFR1 FISH score and protein expression.
Rogaratinib FGFR-overexpressing xenografts (cell line and patient-derived)Up to 75 mg/kg once daily or 50 mg/kg twice dailyStrong in vivo efficacy.Efficacy strongly correlated with FGFR mRNA expression levels.

In Vivo Target Engagement and Pharmacodynamic Markers

The validation of in vivo target engagement for FGFR inhibitors relies on the assessment of downstream signaling molecules. The table below compares the pharmacodynamic (PD) markers and assays used for this compound and its alternatives.

InhibitorPD MarkerAssayIn Vivo ModelKey Findings
This compound p-ERK, p-FRS2Western Blot, ELISAMouse heart tissue, Tumor xenograftsDose-dependent inhibition of FGF-induced Erk phosphorylation. Inhibition of p-FRS2 and p-ERK in tumor tissue.[1]
NVP-BGJ398 p-FGFR, p-FRS2, p-ERKWestern BlotEndometrial and bladder cancer xenograftsInhibition of FGFR phosphorylation and downstream signaling.
AZD4547 p-FGFR, p-FRS2, p-ERKWestern Blot, ImmunohistochemistryNSCLC and colorectal cancer xenograftsInhibition of FGFR, FRS2, and ERK phosphorylation in tumor tissues.
Rogaratinib p-FGFR, p-ERKELISANCI-H716 colon cancer xenograftsReduction in phosphorylation of both FGFR and downstream ERK1/2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

In Vivo Xenograft Studies for this compound
  • Cell Lines and Animal Models: FRS2-amplified dedifferentiated liposarcoma (DDLPS) patient-derived xenograft (PDX) model LS70x was implanted in immunodeficient NOD-scid IL2rγnull (NSG) mice.[1]

  • Tumor Implantation: Tumor fragments were implanted subcutaneously into the flank of the mice.

  • Treatment: When tumors reached approximately 150 mm³, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 3 mg/kg twice daily.[1]

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested at various time points after the last dose to analyze the phosphorylation levels of FRS2 and ERK via Western blotting.[1]

General Protocol for In Vivo Xenograft Studies with Alternative FGFR Inhibitors
  • Animal Models: Nude or severe combined immunodeficient (SCID) mice are commonly used.

  • Tumor Implantation: Cancer cell lines (e.g., NCI-H1581 for AZD4547, NCI-H716 for Rogaratinib) are injected subcutaneously. For PDX models, tumor fragments from patients are implanted.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized. Inhibitors are typically administered orally once or twice daily.

  • Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Marker Analysis: Tumor lysates are analyzed by Western blot, ELISA, or immunohistochemistry to assess the phosphorylation status of FGFR and its downstream effectors like FRS2 and ERK.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures, the following diagrams are provided.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 pY PI3K PI3K FGFR->PI3K pY PLCG PLCγ FGFR->PLCG pY GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT This compound This compound This compound->FGFR

Caption: FGF/FGFR Signaling Pathway and the inhibitory action of this compound.

InVivo_Target_Engagement_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A1 Implant Tumor Cells/Fragments in Immunodeficient Mice A2 Allow Tumors to Grow to a Defined Size A1->A2 B1 Randomize Mice into Control and Treatment Groups A2->B1 B2 Administer this compound or Alternative Inhibitor Orally B1->B2 B3 Monitor Tumor Growth and Animal Health B2->B3 C1 Harvest Tumors at Specific Time Points B3->C1 C4 Compare Tumor Growth Between Groups B3->C4 C2 Prepare Tumor Lysates C1->C2 C3 Analyze Phosphorylation of FGFR, FRS2, and ERK C2->C3

Caption: Experimental workflow for in vivo validation of FGFR inhibitor target engagement.

Comparison_Logic cluster_inhibitors FGFR Inhibitors cluster_evaluation Evaluation Criteria This compound This compound Efficacy In Vivo Efficacy (Tumor Growth Inhibition) This compound->Efficacy Target_Engagement In Vivo Target Engagement (PD Marker Modulation) This compound->Target_Engagement Toxicity Toxicity Profile This compound->Toxicity NVP_BGJ398 NVP-BGJ398 NVP_BGJ398->Efficacy NVP_BGJ398->Target_Engagement NVP_BGJ398->Toxicity AZD4547 AZD4547 AZD4547->Efficacy AZD4547->Target_Engagement AZD4547->Toxicity Rogaratinib Rogaratinib Rogaratinib->Efficacy Rogaratinib->Target_Engagement Rogaratinib->Toxicity Conclusion Comparative Assessment Efficacy->Conclusion Target_Engagement->Conclusion Toxicity->Conclusion

Caption: Logical framework for the comparative assessment of FGFR inhibitors.

References

Navigating Resistance: A Comparative Guide to LY2874455 and Other FGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

The development of tyrosine kinase inhibitors (TKIs) targeting the Fibroblast Growth Factor Receptor (FGFR) pathway has marked a significant advancement in precision oncology for tumors harboring FGFR aberrations. However, as with many targeted therapies, the emergence of acquired resistance limits the long-term efficacy of these agents. This guide provides a comparative analysis of the pan-FGFR inhibitor LY2874455 and other FGFR TKIs, with a focus on the mechanisms of cross-resistance and strategies to overcome them. We present supporting experimental data, detailed methodologies, and visual summaries of key biological processes to inform researchers, scientists, and drug development professionals.

Mechanisms of Acquired Resistance to FGFR Inhibitors

Acquired resistance to FGFR TKIs is a complex phenomenon driven by various molecular alterations. These mechanisms can be broadly categorized as on-target, involving modifications to the FGFR gene itself, or off-target, involving the activation of alternative signaling pathways that bypass the need for FGFR signaling.[1][2]

On-Target Resistance: Kinase Domain Mutations

The most prevalent mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR kinase domain.[3][4] These mutations can interfere with drug binding or stabilize the active conformation of the receptor.

  • Gatekeeper Mutations: Located deep within the ATP-binding pocket, gatekeeper residues control access for TKIs.[5] Mutations at these sites, such as FGFR2 V564F, FGFR3 V555M, and FGFR4 V550L/M, can create steric hindrance that prevents the binding of many first-generation, reversible FGFR inhibitors like infigratinib and pemigatinib.[1][5][6]

  • Molecular Brake Mutations: Mutations in residues that form the "molecular brake," such as FGFR2 N550, disrupt the autoinhibitory mechanism of the kinase, leading to its uncontrolled activation.[3][7][8]

  • Other Kinase Domain Mutations: Alterations in other regions, like the FGFR2 E565A mutation, can also confer resistance, in some cases by upregulating downstream pathways like PI3K/AKT/mTOR.[9][10]

On-Target Resistance: Novel Gene Fusions

A novel mechanism of resistance has been observed specifically for this compound. In a patient with FGFR2-amplified gastric cancer who initially responded to this compound, acquired resistance was driven by the emergence of a novel FGFR2-ACSL5 fusion protein.[10][11] This fusion was absent in the pre-treatment tumor and conferred resistance to multiple FGFR inhibitors when tested in vitro.[11]

Off-Target Resistance: Bypass Signaling Activation

Tumor cells can develop resistance by activating alternative signaling pathways that render them independent of FGFR signaling. This "bypass" mechanism can involve:

  • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of RTKs such as MET, EGFR, and ERBB2/3 can reactivate downstream pathways like MAPK and PI3K/AKT, sustaining cell proliferation and survival despite effective FGFR inhibition.[2][12]

  • Alterations in Downstream Pathways: Mutations or amplifications in components of the PI3K/AKT/mTOR or RAS/MAPK pathways can lead to their constitutive activation, decoupling them from upstream FGFR signaling.[2][8][13]

Comparative Efficacy of this compound vs. Other FGFR TKIs

This compound is a potent, selective, pan-FGFR inhibitor that has demonstrated a unique ability to overcome resistance mediated by certain gatekeeper mutations.[5][6][14] Crystallographic studies have revealed that this compound binds to the FGFR kinase domain in a manner that is distant from the gatekeeper residue, thus avoiding the steric clashes that impair the activity of other inhibitors.[5][6]

The following tables summarize the in vitro efficacy of various FGFR TKIs against wild-type and mutant FGFRs.

Table 1: IC50 Values (nmol/L) of FGFR Inhibitors Against FGFR2-Mutant Cell Lines

Cell Line Model FGFR2 Alteration Infigratinib AZD4547 Erdafitinib TAS-120 Ponatinib Dovitinib
Ba/F3 FGFR2-KIAA1598 Fusion (WT) 2.5 11.1 10.9 1.8 1.0 49.3
Ba/F3 FGFR2 p.E565A Mutant 148.8 215.3 214.2 1.9 1.2 44.2
Ba/F3 FGFR2 p.L617M Mutant 16.2 26.1 24.3 1.8 1.1 55.4

(Data synthesized from a study on acquired resistance in FGFR2 fusion-positive cholangiocarcinoma[9])

Table 2: Comparative Activity of this compound

Cell Line Model FGFR Alteration Inhibitor IC50 (nmol/L) Notes
Ba/F3 Parental (No FGFR alteration) This compound 87.5 Demonstrates baseline activity in a non-FGFR-driven model.[4]
Multiple Models FGFR4 Gatekeeper Mutants (e.g., V550L) This compound Potent Inhibition Overcomes resistance to other TKIs like fisogatinib and ponatinib.[5][6]
PDC Line FGFR2 Amplification + FGFR2-ACSL5 Fusion This compound Resistant A novel fusion protein confers acquired resistance to this compound.[11]
PDC Line FGFR2 Amplification + FGFR2-ACSL5 Fusion AZD4547 Resistant Cross-resistance observed with another FGFR inhibitor.[11]

(PDC: Patient-Derived Cell Line)

Key Signaling and Resistance Pathways

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Canonical FGFR signaling activates the RAS/MAPK and PI3K/AKT pathways.

TKI_Resistance cluster_0 FGFR Kinase Domain (Wild-Type) cluster_1 FGFR Kinase Domain (Gatekeeper Mutation) WT_Pocket ATP-Binding Pocket Gatekeeper Residue TKI1 FGFR TKI TKI1->WT_Pocket:f0 Binds & Inhibits Mut_Pocket ATP-Binding Pocket Mutated Gatekeeper TKI2 FGFR TKI TKI2->Mut_Pocket:f1 Steric Hindrance (Binding Blocked) This compound This compound This compound->Mut_Pocket:f0 Binds away from mutation (Inhibition Restored)

Caption: Gatekeeper mutations can block TKI binding, a resistance mechanism this compound may overcome.

Bypass_Signaling FGFR FGFR Downstream Downstream Signaling (MAPK, PI3K/AKT) FGFR->Downstream Other_RTK Other RTKs (e.g., MET, EGFR) Other_RTK->Downstream Bypass Activation FGFR_TKI FGFR TKI FGFR_TKI->FGFR Inhibition Response Tumor Growth & Survival Downstream->Response

Caption: Activation of other RTKs provides a bypass route to sustain tumor growth despite FGFR inhibition.

Experimental Methodologies

The findings presented in this guide are based on established preclinical and translational research methodologies.

1. Cell Culture and Generation of Resistant Lines

  • Cell Lines: Studies often utilize cancer cell lines with known FGFR alterations (e.g., FGFR amplifications, fusions, or mutations) or interleukin-3 (IL3)-dependent Ba/F3 murine pro-B cells engineered to express specific FGFR constructs.[4][11]

  • Generation of Resistance: Acquired resistance is modeled in vitro by exposing sensitive parental cell lines to gradually increasing concentrations of an FGFR inhibitor over an extended period.[15] Surviving cell populations are then expanded and characterized as resistant variants.

2. Cell Viability and Drug Sensitivity Assays

  • Protocol: To determine the half-maximal inhibitory concentration (IC50), cells are seeded in multi-well plates and treated with a serial dilution of the TKI for a set period (e.g., 72 hours).

  • Readout: Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by crystal violet staining.

  • Analysis: Dose-response curves are generated using non-linear regression analysis to calculate IC50 values, which represent the drug concentration required to inhibit cell growth by 50%.

3. Genomic and Transcriptomic Analysis

  • Whole-Exome Sequencing (WES) and RNA-Sequencing (RNA-Seq): These high-throughput sequencing techniques are applied to pre-treatment (sensitive) and post-treatment (resistant) samples from patients or cell lines.[11][15]

  • Purpose: WES is used to identify secondary mutations in the FGFR gene or other cancer-related genes. RNA-Seq is employed to detect novel gene fusions (like FGFR2-ACSL5) and changes in gene expression that may indicate the activation of bypass pathways.[11]

  • Data Analysis: Bioinformatic pipelines are used to align sequencing reads to a reference genome, call genetic variants, identify fusion transcripts, and quantify gene expression levels.

4. Protein Analysis (Western Blotting)

  • Purpose: Western blotting is used to assess the phosphorylation status (and therefore activation) of FGFR and key downstream signaling proteins like FRS2, ERK, and AKT.

  • Protocol: Cells are treated with inhibitors for a short period, after which protein lysates are collected. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the total and phosphorylated forms of the proteins of interest.

  • Interpretation: A decrease in the ratio of phosphorylated protein to total protein upon drug treatment indicates effective target inhibition. Persistent phosphorylation in the presence of the drug suggests a resistance mechanism is active.[16]

Experimental_Workflow cluster_generation Resistance Generation cluster_analysis Comparative Analysis Parental Parental FGFR-Driven Cell Line DoseEscalation Long-term Culture with Increasing [FGFR TKI] Parental->DoseEscalation Viability Cell Viability (IC50 Shift) Parental->Viability Genomics WES/RNA-Seq (Mutations, Fusions) Parental->Genomics Proteomics Western Blot (Pathway Activity) Parental->Proteomics Resistant Resistant Cell Line Established DoseEscalation->Resistant Resistant->Viability Resistant->Genomics Resistant->Proteomics

Caption: Workflow for generating and characterizing FGFR TKI-resistant cell lines.

Conclusion and Future Directions

The landscape of resistance to FGFR inhibitors is complex and heterogeneous. While first-generation TKIs are vulnerable to on-target mutations, particularly at the gatekeeper residue, this compound shows promise in overcoming this common resistance mechanism due to its distinct binding mode.[5][6] However, the discovery of a novel fusion-driven resistance to this compound itself highlights the adaptive capabilities of cancer cells and underscores the need for continued vigilance.[11]

Future strategies to combat resistance will likely involve:

  • Next-Generation Inhibitors: Development of covalent and structurally optimized inhibitors (e.g., futibatinib, TAS-120) designed to be effective against the full spectrum of FGFR resistance mutations.[1][3]

  • Combination Therapies: Combining FGFR inhibitors with agents that target bypass signaling pathways (e.g., PI3K/mTOR or MEK inhibitors) may prevent or overcome resistance.[4][9]

  • Molecular Monitoring: The use of liquid biopsies (ctDNA) to serially monitor for the emergence of resistance mutations can guide treatment decisions and the timely switch to more effective therapies.[1][4]

A deeper understanding of these resistance mechanisms is paramount for designing rational treatment strategies and improving clinical outcomes for patients with FGFR-driven malignancies.

References

Synergistic Potential of LY2874455 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2874455 is an orally bioavailable, potent, and selective pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in various malignancies.[2][3] While this compound has shown anti-tumor activity as a monotherapy in preclinical models, its synergistic potential with conventional chemotherapy agents is an area of active investigation.[1][4] This guide provides a comparative overview of the synergistic effects of this compound and other FGFR inhibitors with chemotherapy, supported by preclinical experimental data.

Synergistic Effects of FGFR Inhibitors with Chemotherapy

Preclinical studies have demonstrated that combining FGFR inhibitors with chemotherapy can lead to enhanced anti-tumor efficacy compared to either agent alone. This synergy is observed across different cancer types and with various chemotherapy drugs.

Combination with Taxanes in Non-Small Cell Lung Cancer (NSCLC)

In a preclinical study involving NSCLC cell lines without deregulated FGFR expression, the selective FGFR1-3 inhibitor AZD4547 significantly enhanced the sensitivity of these cells to nab-paclitaxel.[5] The combination of AZD4547 and nab-paclitaxel resulted in synergistic anti-tumor effects both in vitro and in vivo.[5][6]

Table 1: In Vitro Efficacy of AZD4547 in Combination with Nab-Paclitaxel in NSCLC Cell Lines [7]

Cell LineTreatmentIC50 (µM) of Nab-Paclitaxel
A549Nab-Paclitaxel alone~0.02
Nab-Paclitaxel + 5 µM AZD4547~0.005
PC9Nab-Paclitaxel alone~0.06
Nab-Paclitaxel + 5 µM AZD4547~0.015
Combination with Taxanes in Gastric Cancer

A study investigating the combination of the multi-kinase inhibitor dovitinib (which targets FGFR, VEGFR, and PDGFR) with nab-paclitaxel in preclinical models of gastric cancer demonstrated an additive effect on tumor growth inhibition.[8] In a subcutaneous xenograft model using MKN-45 gastric cancer cells, the combination therapy resulted in tumor regression.[8]

Table 2: In Vivo Tumor Growth Inhibition with Dovitinib and Nab-Paclitaxel in a Gastric Cancer Xenograft Model [8]

Treatment GroupTumor Growth Inhibition (%)
Control0
Dovitinib (20 mg/kg, oral, daily)76
Nab-Paclitaxel (15 mg/kg, i.v., weekly)75
Dovitinib + Nab-Paclitaxel>100 (regression)

Synergistic Effects of this compound with Radiotherapy

While direct data on this compound with chemotherapy is limited, a study on its combination with ionizing radiation provides strong evidence of its synergistic potential. In radioresistant human cancer cell lines (H1703, A549, and H1299), this compound demonstrated a significant radiosensitizing effect.[1][9][10]

Table 3: Radiosensitizing Effect of this compound in Human Cancer Cell Lines [9]

Cell LineTreatmentSurviving Fraction at 4 Gy
A549X-rays alone~0.6
X-rays + 100 nM this compound~0.3
H1299X-rays alone~0.7
X-rays + 100 nM this compound~0.4
H1703X-rays alone~0.5
X-rays + 100 nM this compound~0.35

In an in vivo xenograft model using A549 cells, the combination of this compound and X-rays led to significantly greater suppression of tumor growth than either treatment alone.[9]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of FGFR inhibitors with chemotherapy and radiotherapy are believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and DNA damage repair.

The binding of FGF ligands to FGFRs activates downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][3][11] Chemotherapy-induced DNA damage can, in some cases, lead to the activation of these pro-survival pathways, thereby limiting the efficacy of the treatment.

By inhibiting FGFR, this compound and other similar inhibitors can block these survival signals, making cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation. Studies with dovitinib and AZD4547 in combination with nab-paclitaxel have shown a significant reduction in the phosphorylation of downstream effectors like ERK and AKT.[5][8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis This compound This compound This compound->FGFR Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: FGFR signaling pathway and points of intervention by this compound and chemotherapy.

Experimental Protocols

In Vitro Cell Proliferation and Synergy Analysis
  • Cell Culture: Human cancer cell lines (e.g., A549, PC9 for NSCLC; MKN-45 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of the FGFR inhibitor (e.g., this compound, AZD4547, or dovitinib), the chemotherapeutic agent (e.g., nab-paclitaxel), or the combination of both for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In_Vitro_Synergy_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Drugs (Single and Combination) seeding->treatment incubation Incubate for 72h treatment->incubation viability_assay Perform Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay data_analysis Calculate IC50 and Combination Index (CI) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD-scid or nude mice) are used.[1][8]

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, FGFR inhibitor alone, chemotherapy alone, and the combination.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

In_Vivo_Xenograft_Workflow start Start implantation Implant Tumor Cells in Mice start->implantation tumor_growth Allow Tumors to Grow implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatments randomization->treatment measurement Measure Tumor Volume Regularly treatment->measurement endpoint Endpoint Reached measurement->endpoint Tumor Size Limit analysis Excise Tumors for Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo assessment of this compound and chemotherapy synergy.

Conclusion

The available preclinical data strongly suggest that combining the pan-FGFR inhibitor this compound with conventional chemotherapy or radiotherapy holds significant therapeutic potential. The synergistic or additive anti-tumor effects observed with other FGFR inhibitors in combination with chemotherapy provide a solid rationale for further investigation of this compound in similar combination regimens. The primary mechanism underlying this synergy is likely the abrogation of pro-survival signaling pathways by the FGFR inhibitor, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. Further preclinical studies with direct comparisons and detailed mechanistic investigations are warranted to optimize combination strategies for clinical translation.

References

The Synergistic Potential of Combining LY2874455 with mTOR Inhibitors in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor (FGFR) and the mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Targeting these pathways individually has shown clinical benefits, but resistance often develops. A growing body of preclinical and clinical evidence suggests that a combination therapy targeting both FGFR and mTOR pathways could offer a more potent and durable anti-cancer response. This guide provides a comprehensive comparison of the preclinical and clinical data supporting the combination of the pan-FGFR inhibitor LY2874455 with mTOR inhibitors, offering insights into the underlying mechanisms, experimental validation, and future directions.

Rationale for Combination Therapy: Overcoming Resistance and Enhancing Efficacy

Aberrant FGFR signaling, through genetic alterations such as amplification, mutations, or fusions, can lead to the activation of downstream pathways, including the PI3K/AKT/mTOR cascade[1][2][3][4]. This provides a strong rationale for the dual inhibition of both pathways. Furthermore, a key mechanism of resistance to mTOR inhibitors is the feedback activation of receptor tyrosine kinases (RTKs), including FGFRs[5]. By concurrently inhibiting FGFRs with a potent agent like this compound, it is possible to abrogate this feedback loop and enhance the efficacy of mTOR-targeted therapies. This combination strategy aims to achieve a synergistic anti-tumor effect and delay or prevent the emergence of drug resistance[6][7][8].

Preclinical Evidence: Synergistic Anti-Tumor Activity

While specific preclinical studies on the combination of this compound with an mTOR inhibitor are not yet published, extensive research on other pan-FGFR inhibitors in combination with mTOR inhibitors provides compelling evidence for the potential of this approach.

In Vitro Studies: Enhanced Inhibition of Cell Proliferation and Induction of Apoptosis

Studies in various cancer cell lines, including ovarian and endometrial cancer, have demonstrated that the combination of an FGFR inhibitor (e.g., BGJ398, ponatinib) and an mTOR inhibitor (e.g., rapamycin, ridaforolimus) results in synergistic inhibition of cell growth[9][10][11][12]. This enhanced effect is often accompanied by a significant induction of cell cycle arrest and apoptosis[9][11].

Table 1: Representative In Vitro Data for FGFR and mTOR Inhibitor Combinations

Cancer TypeFGFR InhibitormTOR InhibitorKey FindingsReference
Ovarian CancerBGJ398RapamycinStronger inhibition of cell growth and motility with combination vs. single agents. Significant induction of cell cycle arrest and apoptosis.[9][10]
Endometrial CancerPonatinibRidaforolimusSynergistic effect on in vitro growth of FGFR2-mutant cell lines. Enhanced cell cycle arrest.[11]
Endometrial CancerAP24534 (Ponatinib)RidaforolimusSynergistic inhibition of proliferation in FGFR2-driven models. Near-complete G1 arrest.[12]
In Vivo Studies: Superior Tumor Growth Inhibition and Regression

The promising in vitro results have been translated into in vivo xenograft models. The combination of an FGFR inhibitor and an mTOR inhibitor has been shown to be more effective at inhibiting tumor growth and, in some cases, inducing tumor regression compared to either agent alone[9][11][12].

Table 2: Representative In Vivo Data for FGFR and mTOR Inhibitor Combinations

Cancer ModelFGFR InhibitormTOR InhibitorKey FindingsReference
Ovarian Cancer XenograftBGJ398RapamycinReduced tumor size with combination therapy, not observed with single agents.[9]
Endometrial Cancer XenograftPonatinibRidaforolimusSuperior efficacy and induced tumor regression with the combination.[11]
Endometrial Cancer XenograftAP24534 (Ponatinib)Ridaforolimus43% tumor regression with the combination therapy.[12]

Clinical Evidence: Validation of the Combination Strategy

The preclinical rationale for combining FGFR and mTOR inhibitors has been validated in a clinical setting. A notable example is the combination of lenvatinib, a multi-kinase inhibitor that targets VEGFR, FGFR, PDGFR, RET, and KIT, with the mTOR inhibitor everolimus.

A Phase II clinical trial in patients with advanced renal cell carcinoma demonstrated that the combination of lenvatinib and everolimus significantly improved progression-free survival (PFS) compared to everolimus alone (14.6 months vs. 5.5 months)[13][14]. This study provides strong clinical support for the efficacy of dual FGFR and mTOR pathway inhibition.

Signaling Pathway Interactions

The synergistic effect of combining FGFR and mTOR inhibitors stems from their ability to block two interconnected and often co-activated signaling pathways.

cluster_0 FGFR Signaling cluster_1 PI3K/AKT/mTOR Signaling FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates This compound This compound This compound->FGFR inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 inhibits S6K->Proliferation _4EBP1->Proliferation

Caption: Combined inhibition of FGFR and mTOR pathways.

Experimental Protocols

To evaluate the efficacy of combining this compound with an mTOR inhibitor, a series of well-defined in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • mTOR inhibitor (e.g., Everolimus)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, the mTOR inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway modulation.

Materials:

  • Cancer cell lines

  • This compound and mTOR inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the mTOR inhibitor, or the combination for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and mTOR inhibitor formulations for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into four groups: vehicle control, this compound alone, mTOR inhibitor alone, and the combination of this compound and the mTOR inhibitor.

  • Administer the treatments according to the determined dosing schedule and route (e.g., oral gavage for this compound).

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing the Experimental Workflow

start Start invitro In Vitro Studies start->invitro cell_viability Cell Viability Assay (e.g., MTT) invitro->cell_viability western_blot_invitro Western Blot (Signaling Pathways) invitro->western_blot_invitro apoptosis Apoptosis Assay (e.g., Annexin V) invitro->apoptosis invivo In Vivo Studies invitro->invivo If promising data_analysis Data Analysis & Interpretation cell_viability->data_analysis western_blot_invitro->data_analysis apoptosis->data_analysis xenograft Tumor Xenograft Model invivo->xenograft western_blot_invivo Western Blot (Tumor Tissue) xenograft->western_blot_invivo ihc Immunohistochemistry (Tumor Tissue) xenograft->ihc western_blot_invivo->data_analysis ihc->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Analysis of the Kinase Selectivity Profile of LY2874455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of LY2874455 against other prominent multi-kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family: pazopanib, dovitinib, and nintedanib. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development and discovery programs.

Introduction to this compound

This compound is an orally bioavailable, potent, and selective pan-FGFR inhibitor, targeting all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high affinity.[1][2] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. Understanding the selectivity profile of an inhibitor is paramount, as off-target effects can lead to unforeseen toxicities and impact overall efficacy. This guide compares the kinase inhibition spectrum of this compound with other multi-kinase inhibitors that also exhibit anti-FGFR activity.

Kinase Selectivity Profile Comparison

The following table summarizes the inhibitory activity (IC50 or Kd in nM) of this compound and comparator compounds against a panel of selected kinases. Lower values indicate greater potency. This data has been compiled from various biochemical assays, and direct comparison should be made with consideration of the different assay technologies employed (e.g., IC50 from enzymatic assays vs. Kd from binding assays).

Kinase TargetThis compound (IC50, nM)Pazopanib (Kd, nM)Dovitinib (IC50, nM)Nintedanib (IC50, nM)
FGFR1 2.8[1]140[3]8[2]69
FGFR2 2.6[1]2109 (FGFR3)[2]37
FGFR3 6.4[1]1309[2]108
FGFR4 6.0[1]3000--
VEGFR1 -1010[2]34
VEGFR2 7.0[1]3013[2]13
VEGFR3 -478[2]13
PDGFRα --27[2]59
PDGFRβ -84[3]210[2]65
c-Kit -74[3]2[2]-
FLT3 --1[2]-
CSF1R --36[2]-

Experimental Methodologies

A precise understanding of the experimental conditions is crucial for interpreting kinase selectivity data. Below is a detailed protocol for a representative biochemical filter-binding assay used to determine the potency of kinase inhibitors, similar to the method employed for generating the this compound data.[1]

Radiometric Filter-Binding Kinase Assay Protocol

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a generic substrate, allowing for the quantification of kinase activity and the inhibitory potential of a compound.

I. Reagents and Materials:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

  • Enzyme: Purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Radiolabel: [γ-³³P]ATP.

  • Test Compound: this compound or other inhibitors, serially diluted in 100% DMSO.

  • Stop Solution: 3% Phosphoric acid.

  • Microplates: 96-well polypropylene plates.

  • Filter Plates: 96-well glass fiber filter plates.

  • Scintillation Counter: For detecting radioactivity.

II. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: For each reaction well, prepare a master mix containing kinase buffer, the specific FGFR enzyme, and the substrate Poly(Glu, Tyr).

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the respective wells of the 96-well reaction plate.

  • Enzyme Addition: Add 24 µL of the enzyme/substrate master mix to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Filtration: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well. Transfer the entire volume from each well to a corresponding well of a pre-wetted glass fiber filter plate.

  • Washing: Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Drying and Detection: Dry the filter plate and add scintillant to each well. Measure the radioactivity in each well using a scintillation counter.

III. Data Analysis:

  • Background Subtraction: Subtract the counts from the "no enzyme" control wells.

  • Percentage Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the compound at each concentration relative to the DMSO control.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the major downstream signaling pathways affected by FGFR inhibition.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound demonstrates potent and relatively selective inhibition of the FGFR family of receptor tyrosine kinases. In comparison to other multi-kinase inhibitors like pazopanib, dovitinib, and nintedanib, which exhibit broader kinase inhibition profiles that include potent activity against VEGFR and PDGFR family members, this compound's activity is more focused on the FGFRs. This enhanced selectivity may offer a therapeutic advantage by minimizing off-target toxicities. However, the broader spectrum of activity of the other inhibitors might be beneficial in tumors where multiple signaling pathways are co-activated. The choice of inhibitor will ultimately depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of oncology drug discovery and development.

References

Pan-FGFR Inhibitors in Bladder Cancer: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of treatment for bladder cancer, particularly for patients with fibroblast growth factor receptor (FGFR) alterations, has been significantly reshaped by the advent of targeted therapies. A class of drugs known as pan-FGFR inhibitors has demonstrated notable efficacy in this patient population. This guide provides a detailed, head-to-head comparison of key pan-FGFR inhibitors, summarizing their performance based on available clinical trial data and preclinical evidence.

Introduction to FGFR Signaling in Bladder Cancer

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of bladder cancers.[2][3] FGFR3 alterations are particularly common, found in approximately 20% of patients with advanced or metastatic urothelial carcinoma.[2][3] This has made the FGFR pathway a prime target for therapeutic intervention. Pan-FGFR inhibitors are small molecules designed to block the activity of multiple FGFR family members (FGFR1, FGFR2, FGFR3, and sometimes FGFR4), thereby inhibiting downstream signaling and curbing tumor growth.[3]

Clinical Efficacy of Pan-FGFR Inhibitors

Several pan-FGFR inhibitors have undergone clinical evaluation in patients with bladder cancer. While direct head-to-head trials are scarce, a comparative analysis of their pivotal clinical trial data provides valuable insights into their relative efficacy. The following tables summarize the key clinical trial results for prominent pan-FGFR inhibitors.

Table 1: Efficacy of Pan-FGFR Inhibitors in Previously Treated Locally Advanced or Metastatic Urothelial Carcinoma
InhibitorTrialNFGFR AlterationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Erdafitinib BLC2001 (Phase 2)99FGFR2/340%[4][5]5.5[4][5]11.3[5]
THOR (Phase 3) vs. Chemotherapy136FGFR3/246%[6][7]5.6[7]12.1[6][7]
THOR (Phase 3) vs. Pembrolizumab175FGFR3/240%[6][8]4.4[6][8]10.9[8]
Infigratinib Phase 267FGFR325.4%[9]--
Pemigatinib FIGHT-201 (Phase 2)~64FGFR3Interim analysis presented[5]--
Rogaratinib FORT-1 (Phase 2/3) vs. Chemotherapy87FGFR1/3 mRNA overexpression20.7%[10][11]2.7[5]8.3[7]
Futibatinib Phase 2 (with Pembrolizumab) - Cohort A17FGFR3 mutations or FGFR1-4 fusions/rearrangements47.1%[12]8.3[12]Not Reached[12]

Data is presented for the respective patient populations as described in the cited trials. Direct comparison between trials should be made with caution due to differences in study design and patient characteristics.

Experimental Methodologies

The clinical trials cited above employed rigorous methodologies to assess the efficacy and safety of these inhibitors. Key experimental protocols are outlined below.

Patient Selection and FGFR Alteration Analysis

Patients enrolled in these trials typically had locally advanced or metastatic urothelial carcinoma that had progressed after at least one line of prior chemotherapy.[4][5][11] A critical inclusion criterion was the presence of specific FGFR alterations in the tumor tissue. These alterations were identified using various molecular diagnostic techniques:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): The QIAGEN therascreen FGFR RGQ RT-PCR Kit was used in the BLC2001 trial for erdafitinib to detect FGFR3 gene mutations and FGFR2/3 fusions.[13]

  • Next-Generation Sequencing (NGS): FoundationOne CDx was used in the PROOF 302 trial of infigratinib to identify susceptible FGFR3 alterations.[14] Many recent trials and real-world analyses utilize NGS to provide a comprehensive genomic profile of the tumor.[15]

  • RNA in situ hybridization (ISH): The FORT-1 trial for rogaratinib utilized an RNAscope ISH assay to determine FGFR1 and FGFR3 mRNA overexpression.[16][17]

Assessment of Clinical Endpoints

The primary and secondary endpoints in these trials were assessed using standardized criteria:

  • Objective Response Rate (ORR): Tumor responses were typically evaluated by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. This involves radiological assessments of tumor size at baseline and regular intervals during treatment.

  • Progression-Free Survival (PFS): This was defined as the time from randomization to the first documented evidence of disease progression or death from any cause.

  • Overall Survival (OS): This was defined as the time from randomization to death from any cause.

Signaling Pathways and Mechanisms of Action

Pan-FGFR inhibitors exert their therapeutic effect by blocking the ATP-binding site of the FGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which promote cell proliferation, survival, and angiogenesis.[18][3][19]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pan-FGFR Inhibitor Inhibitor->FGFR:f2 Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Pan-FGFR Inhibitors.
Experimental Workflow for Drug Screening and Efficacy Testing

The development and evaluation of pan-FGFR inhibitors typically follow a structured workflow, from initial screening to clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase A Target Identification (FGFR alterations in bladder cancer) B In Vitro Kinase Assays (IC50 determination) A->B C Cell-Based Assays (Viability, Apoptosis) B->C D In Vivo Animal Models (Xenografts) C->D E Phase 1 Trial (Safety, Dosing) D->E F Phase 2 Trial (Efficacy, ORR) E->F G Phase 3 Trial (Comparison to Standard of Care) F->G H Regulatory Approval G->H

Figure 2: Generalized Experimental Workflow for Pan-FGFR Inhibitor Development.

Conclusion

Pan-FGFR inhibitors have emerged as a cornerstone of therapy for patients with FGFR-altered bladder cancer. Erdafitinib is currently the only FDA-approved targeted therapy for this indication.[13][20] While direct comparative data is lacking, the available evidence from clinical trials demonstrates that these agents offer a significant clinical benefit in a molecularly defined patient population. Ongoing research is focused on optimizing their use, exploring combination strategies with immunotherapy, and overcoming mechanisms of resistance.[3] The continued development and investigation of pan-FGFR inhibitors hold the promise of further improving outcomes for patients with bladder cancer.

References

Safety Operating Guide

Proper Disposal of LY2874455: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for LY2874455, a potent pan-FGFR inhibitor used in research and drug development. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to consult the Material Safety Data Sheet (MSDS). Personnel should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in solution should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

PropertyInformation
Physical StateCrystalline solid
SolubilitySoluble in DMSO
StoragePowder: -20°C; In solvent: -80°C
StabilityStable under recommended storage conditions

Data sourced from publicly available supplier information.

Step-by-Step Disposal Procedures

The disposal of this compound, as with any research compound, must be treated as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Determine if the waste is solid this compound, a stock solution (e.g., in DMSO), or contaminated labware (e.g., pipette tips, tubes, gloves).

  • Segregate Waste:

    • Solid Waste: Collect pure this compound powder and grossly contaminated items (e.g., weighing boats, contaminated wipes) in a designated, sealed container labeled "Hazardous Waste: this compound (solid)."

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Label it "Hazardous Waste: this compound in [Solvent Name, e.g., DMSO]."

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

    • Contaminated Labware: Less contaminated items like gloves and bench paper should be placed in a designated hazardous waste bag.

Step 2: Container Management and Labeling

  • Use Appropriate Containers: Ensure all waste containers are in good condition, compatible with the waste they hold, and have securely fitting lids.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent if applicable, and the accumulation start date.

Step 3: Storage

  • Designated Storage Area: Store all this compound waste in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent spills.

  • Follow Institutional Guidelines: Adhere to your institution's specific limits on the volume of hazardous waste that can be stored in a satellite accumulation area and the maximum storage time.

Step 4: Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do Not Attempt Neutralization: Do not attempt to chemically neutralize or treat this compound waste unless you are following a specifically approved and validated protocol from your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Identification cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Powder, Contaminated Items) B->C Solid D Liquid Waste (Solutions in Solvent) B->D Liquid E Sharps Waste (Needles, etc.) B->E Sharps F Contaminated Labware (Gloves, etc.) B->F Labware G Sealable, Labeled Container: 'Hazardous Waste: this compound (solid)' C->G H Leak-proof, Labeled Container: 'Hazardous Waste: this compound in [Solvent]' D->H I Designated Sharps Container E->I J Labeled Hazardous Waste Bag F->J K Store in Designated Satellite Accumulation Area G->K H->K I->K J->K L Contact EHS for Pickup and Disposal K->L

Personal protective equipment for handling LY2874455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of LY2874455. As a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs), this compound requires stringent handling procedures to ensure personnel safety and experimental integrity.[1][2][3][4][5] Adherence to these guidelines is critical to minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound, and while a comprehensive toxicological profile is not widely published, its mechanism of action as a kinase inhibitor necessitates that it be handled as a hazardous substance.[6] Primary exposure routes include inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a robust PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.[7]Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[7]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[7][8]Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[8]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[8][9]Protects against splashes and aerosolized particles entering the eyes or face.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.[10][11]Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation.[11]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.[8][10]Prevents the spread of contamination outside of the designated work area.

Operational Plan: Step-by-Step Handling Protocol

All procedures involving the solid form of this compound or concentrated stock solutions must be performed within a certified chemical fume hood or Class II Biosafety Cabinet (BSC) to ensure containment.[11]

G cluster_prep 1. Preparation Phase cluster_handling 2. Compound Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup Phase Don_PPE Don all required PPE per Table 1 Prepare_Workspace Prepare work surface inside fume hood with absorbent liner Don_PPE->Prepare_Workspace Assemble_Materials Gather all necessary equipment (vials, solvent, pipettes) Prepare_Workspace->Assemble_Materials Weigh_Powder Carefully weigh this compound solid using a tared weigh boat Assemble_Materials->Weigh_Powder Transfer_Powder Transfer powder to a sterile vial Weigh_Powder->Transfer_Powder Add_Solvent Add appropriate volume of DMSO to the vial Transfer_Powder->Add_Solvent Dissolve Cap vial and vortex/sonicate until fully dissolved to create stock solution Add_Solvent->Dissolve Store_Compound Store stock solution at -80°C and solid at -20°C Dissolve->Store_Compound Decontaminate Wipe down all surfaces and equipment with 70% ethanol Store_Compound->Decontaminate Dispose_Waste Dispose of all contaminated materials in hazardous waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE in the correct order (outer gloves first) Dispose_Waste->Doff_PPE

Figure 1. Procedural workflow for the safe handling and preparation of this compound stock solutions.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Table 2: Waste Segregation and Disposal Plan

Waste TypeDescription of Contaminated ItemsDisposal ContainerFinal Disposal Method
Solid Hazardous Waste Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[12]High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.Incineration by a certified hazardous waste management company.
Sharps Hazardous Waste Needles and syringes used for administering the compound in in vivo studies.Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste.Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.

Experimental Protocols

In Vitro FGFR Kinase Assay

This protocol provides a general method to assess the inhibitory activity of this compound on FGFR enzymes.

Methodology:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 8 mM Tris-HCl, 10 mM HEPES, 5 mM DTT, 10 mM MnCl₂, 150 mM NaCl), a poly(Glu:Tyr) substrate, and the recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.[2][13]

  • Inhibitor Addition: Add serial dilutions of this compound (prepared in DMSO) to the wells. Include a DMSO-only control.

  • Reaction Initiation: Start the kinase reaction by adding 10 µM ATP supplemented with 0.5 µCi ³³P-ATP.[2]

  • Incubation: Incubate the plate at room temperature for 30 minutes.[2]

  • Termination: Stop the reaction by adding 10% H₃PO₄.[2]

  • Detection: Transfer the reaction mixtures to a filter plate, wash three times with 0.5% H₃PO₄, and allow to air dry.[2] Measure the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the FGFR kinase activity. Published IC₅₀ values are approximately 2.8 nM for FGFR1, 2.6 nM for FGFR2, 6.4 nM for FGFR3, and 6.0 nM for FGFR4.[1][2][3][4][5]

FGFR Signaling Pathway in Cancer Cells

This compound exerts its effect by inhibiting the FGFR signaling cascade, which is crucial for tumor cell proliferation and survival.

G cluster_pathway FGFR Signaling Pathway FGF_Ligand FGF Ligand FGFR FGFR FGF_Ligand->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation RAS_MAPK_ERK RAS/MAPK/ERK Pathway FRS2->RAS_MAPK_ERK PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK_ERK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->FGFR Inhibition

Figure 2. Inhibition of the canonical FGFR signaling pathway by this compound.

As shown in Figure 2, Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling through adaptor proteins like FRS2, subsequently engaging the RAS/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][13][14] this compound directly inhibits the kinase activity of FGFR, blocking these downstream signals.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.